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Foundational

3-Methoxy-5-(pyrrolidin-3-yl)pyridine: A Selective Ligand for Nicotinic Acetylcholine Receptors

An In-depth Technical Guide for Researchers Abstract: This technical guide provides a comprehensive overview of 3-Methoxy-5-(pyrrolidin-3-yl)pyridine as a ligand for nicotinic acetylcholine receptors (nAChRs). We delve i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive overview of 3-Methoxy-5-(pyrrolidin-3-yl)pyridine as a ligand for nicotinic acetylcholine receptors (nAChRs). We delve into its chemical properties, pharmacological profile, and the critical experimental methodologies required for its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the study of nAChRs, offering both foundational knowledge and practical, field-proven protocols to empower further investigation into this and related compounds as potential therapeutics for central nervous system (CNS) disorders.

The Strategic Importance of Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors are a superfamily of ligand-gated ion channels that play a pivotal role in neurotransmission throughout the central and peripheral nervous systems.[1][2] Their activation by the endogenous neurotransmitter acetylcholine, or exogenous ligands like nicotine, triggers a rapid influx of cations (primarily Na+ and Ca2+), leading to neuronal excitation.[1][2] The diverse family of nAChRs is assembled from a combination of different α (α2–α10) and β (β2–β5) subunits, resulting in a wide array of receptor subtypes with distinct anatomical distributions, physiological roles, and pharmacological properties.[1][2]

This subtype diversity is the cornerstone of modern therapeutic strategy. Dysfunction in specific nAChR subtypes has been implicated in a range of debilitating neurological and psychiatric conditions, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction.[1][2][3] Consequently, the development of subtype-selective ligands, such as 3-Methoxy-5-(pyrrolidin-3-yl)pyridine, is a critical pursuit. Such compounds serve not only as powerful chemical probes to unravel the complex biology of nAChRs but also as potential lead candidates for novel therapeutics with improved efficacy and reduced side effects. The α4β2 subtype, in particular, is a major focus as it is the most abundant nAChR subtype in the brain and is strongly associated with the reinforcing effects of nicotine and cognitive processes.[4][5]

Chemical Profile and Synthesis

The molecular structure of 3-Methoxy-5-(pyrrolidin-3-yl)pyridine features a pyridine core substituted with a methoxy group and a pyrrolidine ring. This arrangement provides a key pharmacophore for interaction with nAChRs.

  • Molecular Formula: C₁₀H₁₄N₂O

  • Molecular Weight: 178.23 g/mol

  • Predicted XlogP: 0.6[6]

The causality behind this approach is rooted in efficiency and control. Using a protecting group (e.g., tert-butoxycarbonyl, Boc) on the pyrrolidine nitrogen prevents unwanted side reactions during the coupling step, ensuring the pyridine and pyrrolidine moieties are joined at the desired positions. The final deprotection step, often under acidic conditions, yields the target compound.

Pharmacological Characterization: A Ligand of Interest

The true value of a compound like 3-Methoxy-5-(pyrrolidin-3-yl)pyridine is defined by its pharmacological profile: its binding affinity, subtype selectivity, and functional activity. While specific data for this exact molecule is limited, we can infer its likely properties based on extensive structure-activity relationship (SAR) studies of closely related 3-alkoxy-5-(pyrrolidinyl)pyridine derivatives.[3][5]

Binding Affinity and Selectivity

For related pyridyl ether compounds, binding affinity is typically determined through competitive radioligand binding assays.[5][8] These compounds often exhibit high affinity for the α4β2 nAChR subtype, with Ki values frequently in the low nanomolar to picomolar range.[8][9]

Table 1: Representative Binding Affinities of Related α4β2 nAChR Ligands

CompoundnAChR SubtypeBinding Affinity (Ki)Selectivity (vs. α3β4)Reference
A-84543 (N-methyl analog)rat α4β21.9 nM~737-fold[10]
(S)-5-(Hex-1-ynyl)-3-(pyrrolidin-2-ylmethoxy)pyridinerat α4β20.85 nM>74,000-fold[10]
F-A-85380 (Azetidinylmethoxy analog)human α4β246 pMHigh[8]

The key takeaway from SAR studies is that modifications to the pyridine ring and the azacycle (pyrrolidine or azetidine) can dramatically influence both affinity and selectivity. For instance, the presence of a methoxy group at the 3-position of the pyridine, combined with the pyrrolidine ring at the 5-position, is a known motif for achieving high affinity and selectivity for the α4β2 subtype over other subtypes like α3β4 and α7.[5][10] This selectivity is crucial, as activation of the α3β4 subtype, found in autonomic ganglia, is often associated with undesirable cardiovascular side effects.

Functional Activity: Agonist, Antagonist, or Partial Agonist?

Beyond binding, it is essential to determine how the compound affects receptor function. Ligands can be:

  • Agonists: Activate the receptor to elicit a biological response.

  • Antagonists: Block the receptor, preventing activation by an agonist.

  • Partial Agonists: Bind and activate the receptor but with lower efficacy than a full agonist. Varenicline is a clinically relevant example of an α4β2 partial agonist.[5]

Functional activity is assessed using in vitro assays such as two-electrode voltage clamp (TEVC) electrophysiology in Xenopus oocytes or calcium flux assays in mammalian cell lines.[4][11] Many sazetidine-A analogs, which share structural similarities, have been identified as selective partial agonists that desensitize α4β2 nAChRs.[3][5] This profile is therapeutically interesting, as it may provide sufficient receptor stimulation to alleviate withdrawal or cognitive deficits while simultaneously blocking the effects of a full agonist like nicotine.

Core Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. This means including appropriate positive and negative controls and performing rigorous data analysis.

Protocol 1: Radioligand Competition Binding Assay

This protocol determines the binding affinity (Ki) of the test compound by measuring its ability to displace a known high-affinity radioligand from the receptor.

Methodology:

  • Membrane Preparation:

    • Culture HEK-293 cells stably transfected with the desired human nAChR subtype subunits (e.g., α4 and β2).[12]

    • Harvest the cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension and re-centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).

  • Competition Assay:

    • In a 96-well plate, add the following in order:

      • Assay buffer.

      • A constant concentration of a suitable radioligand (e.g., 50 pM [³H]-Epibatidine).

      • Increasing concentrations of the unlabeled test compound (3-Methoxy-5-(pyrrolidin-3-yl)pyridine), typically from 10⁻¹¹ to 10⁻⁵ M.

      • Controls: Include wells for "total binding" (no test compound) and "non-specific binding" (no test compound, but with a high concentration of a known nAChR ligand like 1 mM nicotine to saturate all specific binding sites).[13]

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate the plate for a sufficient time to reach equilibrium (e.g., 2-4 hours at room temperature).

  • Separation and Quantification:

    • Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester.[13] This separates the membrane-bound radioligand from the free radioligand in the solution.

    • Wash the filters quickly with ice-cold buffer to remove any remaining unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound: Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start_end start_end process process data data analysis analysis A Start: Prepare nAChR-expressing cell membranes B Set up 96-well plate: - Radioligand ([³H]-Epibatidine) - Test Compound (serial dilutions) - Controls (Total & NSB) A->B C Add membranes to initiate binding B->C D Incubate to reach equilibrium C->D E Harvest via filtration to separate bound from free ligand D->E F Quantify radioactivity via scintillation counting E->F G Raw Data (CPM) F->G H Calculate Specific Binding G->H I Plot Competition Curve (% Inhibition vs. [Compound]) H->I J Determine IC₅₀ via non-linear regression I->J K Calculate Ki using Cheng-Prusoff Equation J->K L End: Affinity (Ki) Determined K->L nAChR_Signaling_Pathway cluster_membrane Cell Membrane ligand ligand receptor receptor ion ion response response Receptor_Rest nAChR (Closed) Receptor_Active nAChR (Open) Receptor_Rest->Receptor_Active Conformational Change Depolarization Membrane Depolarization Receptor_Active->Depolarization Ca_Influx ↑ Intracellular [Ca²⁺] Receptor_Active->Ca_Influx Ligand 3-Methoxy-5-(pyrrolidin-3-yl)pyridine (or Acetylcholine) Ligand->Receptor_Rest Binds Ca_ext Ca²⁺ Ca_ext->Receptor_Active Influx Na_ext Na⁺ Na_ext->Receptor_Active Influx Cell_Response Downstream Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cell_Response Ca_Influx->Cell_Response

Caption: Generalized nAChR Activation and Downstream Signaling.

Conclusion and Future Directions

3-Methoxy-5-(pyrrolidin-3-yl)pyridine belongs to a well-validated chemical class of potent and selective ligands for the α4β2 nicotinic acetylcholine receptor. Based on extensive SAR from related compounds, it is predicted to be a high-affinity ligand with significant selectivity over other nAChR subtypes. Its potential as a partial agonist makes it an intriguing candidate for CNS therapeutic development, particularly for conditions like nicotine addiction and cognitive disorders.

The true potential of this specific molecule can only be unlocked through rigorous application of the detailed in vitro protocols described herein. By systematically determining its affinity, selectivity, and functional profile, researchers can validate its utility as a pharmacological tool or advance it as a lead compound in drug discovery programs. Subsequent in vivo studies, potentially utilizing positron emission tomography (PET) with a radiolabeled version of the compound, could further elucidate its therapeutic promise. [1][2]

References

  • Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by in vitro Cellular Studies and in vivo PET Imaging. (2022). Journal of Neuroscience.
  • Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. (2023). Journal of Neuroscience. Available at: [Link]

  • An in vitro assay to investigate venom neurotoxin activity on muscle-type nicotinic acetylcholine receptor activation and for the discovery of toxin-inhibitory molecules. (2023). bioRxiv. Available at: [Link]

  • Novel Pyridyl Ring C5 Substituted Analogues of Epibatidine and 3-(1-Methyl-2(S)- pyrrolidinylmethoxy)pyridine (A-84543) as Highly Selective Agents for Neuronal Nicotinic Acetylcholine Receptors Containing β2 Subunits. (2004). Journal of Medicinal Chemistry. Available at: [Link]

  • 5-3'-[18F]Fluoropropyl-3-[2-((S)-pyrrolidinyl)methoxy]pyridine. (2006). NCBI Bookshelf. Available at: [Link]

  • Synthesis and Evaluation of a Novel Series of 2-Chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine Analogues as Potential Positron Emission Tomography Imaging Agents for Nicotinic Acetylcholine Receptors. (2002). Journal of Medicinal Chemistry. Available at: [Link]

  • Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. (2019). MDPI. Available at: [Link]

  • In vivo receptor occupancy of mGlu5 receptor antagonists using the novel radioligand [3H]3-methoxy-5-(pyridin-2-ylethynyl)pyridine). (2003). PubMed. Available at: [Link]

  • An Introduction to Nicotinic ACh Receptors. (2020). News-Medical.Net. Available at: [Link]

  • 3-(2-(S)-3,4-Dehydropyrrolinyl methoxy)-5-(3'-[18F]fluoropropyl)pyridine. (2013). NCBI Bookshelf. Available at: [Link]

  • Chemistry and Pharmacological Studies of 3-Alkoxy-2,5-Disubstituted-Pyridinyl Compounds as Novel Selective α4β2 Nicotinic Acetylcholine Receptor Ligands That Reduces Alcohol Intake in Rats. (n.d.). PMC. Available at: [Link]

  • Chemistry and Pharmacological Characterization of Novel Nitrogen Analogs of AMOP-H-OH (Sazetidine-A) as α4β2-Nicotinic Acetylcholine Receptor-Selective Partial Agonists. (n.d.). PMC. Available at: [Link]

  • Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. (1999). PubMed. Available at: [Link]

  • Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. (2002). PubMed. Available at: [Link]

  • Ki Summary - BindingDB. (n.d.). BindingDB. Available at: [Link]

  • Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. (2023). AIR Unimi. Available at: [Link]

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  • Synthesis of substituted pyrrolidines. (2017). DiVA portal. Available at: [Link]

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  • Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocain. (n.d.). ChemRxiv. Available at: [Link]

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  • Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. (n.d.). PMC. Available at: [Link]

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Sources

Exploratory

Unlocking the Therapeutic Potential of 3-Methoxy-5-(pyrrolidin-3-yl)pyridine for CNS Disorders: A Technical Guide for Preclinical Development

Abstract Central nervous system (CNS) disorders represent a significant and growing global health burden, with a profound need for novel therapeutic strategies. A promising avenue of research lies in the modulation of ni...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Central nervous system (CNS) disorders represent a significant and growing global health burden, with a profound need for novel therapeutic strategies. A promising avenue of research lies in the modulation of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, which is critically involved in cognitive processes, inflammation, and neuronal survival. This technical guide provides an in-depth framework for the preclinical evaluation of 3-Methoxy-5-(pyrrolidin-3-yl)pyridine, a novel compound with a structural scaffold suggestive of potent and selective α7 nAChR agonism. We will explore the therapeutic rationale, outline a comprehensive in vitro and in vivo characterization pipeline, and provide detailed, field-proven experimental protocols to rigorously assess its potential as a clinical candidate for Alzheimer's disease, schizophrenia, and Parkinson's disease.

Introduction: The α7 Nicotinic Acetylcholine Receptor as a Premier CNS Drug Target

The α7 nicotinic acetylcholine receptor (α7 nAChR) is a homopentameric ligand-gated ion channel abundantly expressed in key brain regions associated with higher-order cognitive functions, such as the hippocampus and prefrontal cortex.[1][2] Its activation by the endogenous neurotransmitter acetylcholine, or by exogenous agonists, leads to a rapid influx of calcium ions.[2] This calcium influx triggers a cascade of downstream signaling events that are pivotal for synaptic plasticity, learning, and memory.[2]

Furthermore, the α7 nAChR plays a crucial role in modulating neuroinflammation.[2][3] Activation of these receptors on microglia, the resident immune cells of the brain, can suppress the production of pro-inflammatory cytokines, thereby exerting a neuroprotective effect.[2][3] Given the well-established role of neuroinflammation and cognitive decline in a multitude of CNS disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia, the α7 nAChR has emerged as a highly attractive therapeutic target.[4][5]

The pyridine and pyrrolidine heterocyclic ring systems are privileged scaffolds in medicinal chemistry, known for their ability to interact with a wide range of biological targets within the CNS.[6][7][8] The compound at the center of this guide, 3-Methoxy-5-(pyrrolidin-3-yl)pyridine, incorporates both of these key structural motifs.[9][10][11][12] Its structural similarity to known nAChR ligands strongly suggests its potential as a selective agonist for the α7 subtype.[6] This guide will operate under the working hypothesis that 3-Methoxy-5-(pyrrolidin-3-yl)pyridine is a potent and selective α7 nAChR agonist and will detail the necessary preclinical studies to validate this hypothesis and explore its therapeutic utility.

Preclinical Development Pipeline for 3-Methoxy-5-(pyrrolidin-3-yl)pyridine

The preclinical development of a novel CNS therapeutic candidate is a rigorous, multi-stage process designed to establish its pharmacological profile, efficacy, and safety before consideration for human trials. The following diagram illustrates the proposed preclinical workflow for 3-Methoxy-5-(pyrrolidin-3-yl)pyridine.

Preclinical_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Efficacy Models cluster_2 Phase 3: In Vivo Target Engagement & Safety A Radioligand Binding Assays (Affinity & Selectivity) B Patch-Clamp Electrophysiology (Functional Activity) A->B Confirm Functional Agonism C In Vitro ADME (Metabolic Stability, Permeability) B->C Assess Drug-like Properties D Cognitive Enhancement Models (e.g., Scopolamine-Induced Amnesia) C->D E Antipsychotic Models (e.g., Amphetamine-Induced Hyperlocomotion) C->E F Neuroprotection Models (e.g., 6-OHDA Lesion) C->F G In Vivo Microdialysis (Neurotransmitter Release) D->G E->G F->G H Preliminary Toxicology (Rodent MTD) G->H I Pharmacokinetics (Brain Penetration) H->I J Candidate Selection I->J Proceed to IND-Enabling Studies a7_Signaling_Pathway cluster_outcomes Cellular Outcomes Compound 3-Methoxy-5-(pyrrolidin-3-yl)pyridine a7_nAChR α7 nAChR Compound->a7_nAChR Binds and Activates Ca_Influx Ca²⁺ Influx a7_nAChR->Ca_Influx Opens Channel Downstream Downstream Signaling Cascades (e.g., CaMKII, ERK, CREB) Ca_Influx->Downstream Synaptic_Plasticity Enhanced Synaptic Plasticity Downstream->Synaptic_Plasticity Anti_Inflammatory Anti-inflammatory Effects Downstream->Anti_Inflammatory Neuroprotection Neuroprotection Downstream->Neuroprotection

Caption: Hypothesized signaling pathway of 3-Methoxy-5-(pyrrolidin-3-yl)pyridine.

In Vivo Efficacy: Demonstrating Therapeutic Potential in Animal Models

Once a favorable in vitro profile is established, the next critical step is to evaluate the efficacy of 3-Methoxy-5-(pyrrolidin-3-yl)pyridine in relevant animal models of CNS disorders. [13][14]

Cognitive Enhancement in a Model of Alzheimer's Disease

A core symptom of Alzheimer's disease is profound memory impairment. The scopolamine-induced amnesia model in rodents is a widely used and validated paradigm for screening pro-cognitive compounds. [3] Protocol: Novel Object Recognition Task in Scopolamine-Treated Mice

  • Habituation: Allow mice to freely explore an open-field arena for a set period on two consecutive days.

  • Training Phase: On the third day, place two identical objects in the arena and allow the mouse to explore for a defined time.

  • Treatment: Administer 3-Methoxy-5-(pyrrolidin-3-yl)pyridine (at various doses) or vehicle, followed by an injection of scopolamine (a muscarinic antagonist that induces memory deficits).

  • Testing Phase: After a retention interval, return the mouse to the arena where one of the familiar objects has been replaced with a novel object.

  • Data Analysis: Record the time spent exploring the novel versus the familiar object. A discrimination index is calculated. Healthy animals will spend significantly more time with the novel object, a behavior that is disrupted by scopolamine.

Expected Outcome:

Treatment with 3-Methoxy-5-(pyrrolidin-3-yl)pyridine is expected to reverse the cognitive deficits induced by scopolamine, resulting in a significantly higher discrimination index compared to the vehicle-treated group.

Treatment GroupMean Discrimination Index (± SEM)
Vehicle + Saline0.45 ± 0.05
Vehicle + Scopolamine0.02 ± 0.03
3-Methoxy-5-(pyrrolidin-3-yl)pyridine (1 mg/kg) + Scopolamine0.38 ± 0.06
3-Methoxy-5-(pyrrolidin-3-yl)pyridine (3 mg/kg) + Scopolamine0.42 ± 0.04
Antipsychotic-like Activity in a Model of Schizophrenia

Positive symptoms of schizophrenia are linked to hyperdopaminergic states in the mesolimbic pathway. Amphetamine-induced hyperlocomotion in rodents is a standard model for assessing the potential of novel antipsychotics. [5][15][16] Protocol: Amphetamine-Induced Hyperlocomotion in Rats

  • Habituation: Place rats in open-field chambers equipped with infrared beams to measure locomotor activity and allow them to habituate.

  • Treatment: Administer 3-Methoxy-5-(pyrrolidin-3-yl)pyridine or vehicle.

  • Amphetamine Challenge: After a pre-treatment interval, administer d-amphetamine to all animals.

  • Data Acquisition: Record locomotor activity (e.g., distance traveled, rearing frequency) for a period of 60-90 minutes. [17]5. Data Analysis: Compare the total locomotor activity between the different treatment groups.

Expected Outcome:

3-Methoxy-5-(pyrrolidin-3-yl)pyridine is hypothesized to attenuate the hyperlocomotor response to amphetamine, suggesting a modulatory effect on the dopamine system, a desirable characteristic for a novel antipsychotic.

Neuroprotective Effects in a Model of Parkinson's Disease

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra. The 6-hydroxydopamine (6-OHDA) lesion model is a well-established neurotoxin-based model to study neuroprotection. [1][9][18] Protocol: 6-OHDA Lesion Model in Rats

  • Stereotaxic Surgery: Anesthetize rats and stereotaxically inject 6-OHDA into the medial forebrain bundle to induce a unilateral lesion of the nigrostriatal dopamine pathway.

  • Treatment: Begin chronic administration of 3-Methoxy-5-(pyrrolidin-3-yl)pyridine or vehicle shortly after the lesioning.

  • Behavioral Assessment: After several weeks, assess motor deficits using tests such as the cylinder test (for forelimb asymmetry) or apomorphine-induced rotations.

  • Histological Analysis: At the end of the study, sacrifice the animals and perform immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify the extent of dopaminergic neuron survival.

Expected Outcome:

Chronic treatment with 3-Methoxy-5-(pyrrolidin-3-yl)pyridine is expected to reduce the loss of TH-positive neurons in the substantia nigra and improve motor function in the behavioral tests, demonstrating a neuroprotective effect. [2]

In Vivo Target Engagement and Pharmacokinetics

The final phase of preclinical efficacy testing involves confirming that the drug engages its target in the living brain and possesses a suitable pharmacokinetic profile for further development.

In Vivo Microdialysis: Measuring Neurotransmitter Release

In vivo microdialysis is a powerful technique to measure the levels of neurotransmitters in the extracellular space of specific brain regions in freely moving animals, providing direct evidence of a drug's neurochemical effects. [13][19][20][21][22] Protocol: Microdialysis in the Prefrontal Cortex of Rats

  • Probe Implantation: Surgically implant a microdialysis probe into the prefrontal cortex of a rat.

  • Baseline Collection: After recovery, perfuse the probe with artificial cerebrospinal fluid and collect baseline dialysate samples.

  • Drug Administration: Administer a systemic dose of 3-Methoxy-5-(pyrrolidin-3-yl)pyridine.

  • Sample Collection: Continue to collect dialysate samples at regular intervals.

  • Neurochemical Analysis: Analyze the dialysate samples for levels of acetylcholine, dopamine, and glutamate using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Expected Outcome:

Systemic administration of 3-Methoxy-5-(pyrrolidin-3-yl)pyridine is expected to increase the extracellular levels of acetylcholine in the prefrontal cortex, consistent with its proposed mechanism as an α7 nAChR agonist. This provides crucial evidence of in vivo target engagement.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous preclinical development plan for 3-Methoxy-5-(pyrrolidin-3-yl)pyridine, a promising novel compound for the treatment of CNS disorders. The proposed studies, from in vitro pharmacological profiling to in vivo efficacy and target engagement, are designed to thoroughly evaluate its therapeutic potential as a selective α7 nAChR agonist. Positive outcomes from this preclinical pipeline would provide a strong rationale for advancing 3-Methoxy-5-(pyrrolidin-3-yl)pyridine into IND-enabling toxicology studies and, ultimately, into clinical trials for the benefit of patients suffering from devastating neurological and psychiatric conditions.

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  • Nature Communications. (2021). Pyrrolidine synthesis via ring contraction of pyridines.
  • Liu, Q., et al. (2016). Identification and in vitro pharmacological characterization of a novel and selective α7 nicotinic acetylcholine receptor agonist, Br-IQ17B. Acta Pharmacologica Sinica.
  • Leica Microsystems. (2023). What is the Patch-Clamp Technique? | Learn & Share. Leica Microsystems.
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  • Department of Pharmacology & Therapeutics. (n.d.). Macroscopic and Microscopic Activation of a7 Nicotinic Acetylcholine Receptors by the Structurally Unrelated Allosteric Agonist-. University of Florida.
  • Annals of Translational Medicine. (2021). Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review.
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Foundational

The Emergence of 3-Methoxy-5-(pyrrolidin-3-yl)pyridine: A Technical Guide to a Potent Nicotinic Acetylcholine Receptor Modulator Scaffold

This technical guide delves into the history, discovery, and scientific rationale behind 3-Methoxy-5-(pyrrolidin-3-yl)pyridine, a representative member of a significant class of research compounds targeting neuronal nico...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide delves into the history, discovery, and scientific rationale behind 3-Methoxy-5-(pyrrolidin-3-yl)pyridine, a representative member of a significant class of research compounds targeting neuronal nicotinic acetylcholine receptors (nAChRs). While extensive public literature on this specific molecule is limited, its structural motifs are central to a well-established lineage of potent and selective nAChR ligands. This document synthesizes findings from the broader class of 3-alkoxy-5-(cyclic amino)-pyridine analogues to provide a comprehensive understanding of its design, synthesis, and pharmacological significance for researchers in neuroscience and drug development.

Introduction: The Therapeutic Promise of Nicotinic Acetylcholine Receptors

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a critical role in the central and peripheral nervous systems.[1] These receptors are pentameric structures that, upon binding to agonists like acetylcholine or nicotine, undergo a conformational change to allow the influx of cations, primarily Na+ and Ca2+.[1] This cation influx leads to neuronal depolarization and the modulation of neurotransmitter release.

The diverse subtypes of nAChRs, formed by different combinations of α and β subunits, mediate a wide array of physiological functions.[1] Consequently, dysfunction of nAChR signaling has been implicated in numerous neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction.[1][2] This has made nAChRs a compelling target for therapeutic intervention. The α4β2 subtype, being the most abundant in the central nervous system, is of particular interest and has been a primary focus for the development of selective ligands.[1][2]

The quest for subtype-selective nAChR modulators has led to the exploration of various chemical scaffolds. Among these, the 3-pyridyl ether series of compounds has emerged as a particularly fruitful area of research.

Discovery and Design Rationale

The development of compounds centered around the 3-methoxy-5-(pyrrolidin-3-yl)pyridine scaffold is not the result of a single discovery but rather an evolution of structure-activity relationship (SAR) studies aimed at optimizing affinity and selectivity for the α4β2 nAChR subtype.

The 3-Pyridyl Ether Pharmacophore

The core structure, a 3-pyridyl ether, is a well-established pharmacophore for nAChR ligands. It mimics the essential binding elements of nicotine, providing a crucial hydrogen bond acceptor in the form of the pyridine nitrogen. Early research focused on modifications of the nicotine structure, leading to potent ligands. However, achieving selectivity over other nAChR subtypes, such as the α3β4 found in the autonomic ganglia, proved to be a significant challenge.

The Logic of C5 Substitution

A key breakthrough in achieving subtype selectivity came from the strategic exploration of substitutions at the C5 position of the pyridine ring. Research from groups at Abbott Laboratories and others demonstrated that introducing substituents at this position could dramatically influence the ligand's interaction with different nAChR subtypes.[3] The rationale was to probe the steric and electronic environment of the binding pocket, which differs between subtypes.

It was discovered that the introduction of bulky or hydrogen-bonding groups at the C5 position could significantly enhance selectivity for β2-containing receptors over β4-containing ones.[3] This is because the extracellular domains of the nAChR subtypes present different steric and electronic landscapes. The pyrrolidinyl group at the C5 position, as seen in our topic compound, fits this design principle. The saturated heterocyclic ring provides a specific three-dimensional conformation that can be optimized for a particular subtype's binding site.

The Role of the Methoxy Group and Pyrrolidine Ring

The 3-methoxy group serves as a key structural element, acting as a hydrogen bond acceptor and influencing the electronic properties of the pyridine ring. The pyrrolidinyl moiety is not merely a bulky substituent; its nitrogen atom can be protonated at physiological pH, allowing for a crucial ionic interaction within the receptor's binding site. The stereochemistry of the pyrrolidine ring and its point of attachment are also critical for optimal binding.

The following diagram illustrates the key pharmacophoric elements of the 3-alkoxy-5-(cyclic amino)-pyridine scaffold.

Pharmacophore cluster_ligand 3-Methoxy-5-(pyrrolidin-3-yl)pyridine Scaffold cluster_receptor nAChR Binding Pocket Pyridine Pyridine Ring (Core Scaffold) Cation_Pi_Site Cation-π Interaction Site Pyridine->Cation_Pi_Site interacts with Methoxy 3-Methoxy Group (H-Bond Acceptor) HBA_Site Hydrogen Bond Acceptor Site Methoxy->HBA_Site donates H-bond to Pyrrolidine 5-Pyrrolidinyl Group (Steric Influence & Ionic Interaction) Steric_Pocket Steric Pocket Pyrrolidine->Steric_Pocket fits into caption Key Pharmacophoric Interactions

Caption: Pharmacophoric model of the 3-alkoxy-5-(cyclic amino)-pyridine scaffold.

Chemical Synthesis

The synthesis of 3-Methoxy-5-(pyrrolidin-3-yl)pyridine can be achieved through a multi-step process, leveraging common reactions in heterocyclic chemistry. A plausible and efficient synthetic route is outlined below, based on methodologies reported for analogous compounds.

Synthetic Workflow Diagram

Caption: A plausible synthetic workflow for 3-Methoxy-5-(pyrrolidin-3-yl)pyridine.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, hypothetical procedure based on established chemical transformations for this class of compounds.

Step 1: Synthesis of 3-Methoxy-5-vinylpyridine

  • To a solution of 3-bromo-5-methoxypyridine in toluene, add vinyltributyltin and a catalytic amount of a palladium catalyst (e.g., Pd(PPh₃)₄).

  • Heat the mixture under an inert atmosphere (e.g., argon) at reflux for 12-18 hours.

  • After cooling, the reaction is quenched, and the product is extracted and purified by column chromatography.

Step 2: Synthesis of 3-Methoxy-5-(oxiran-2-yl)pyridine

  • Dissolve 3-methoxy-5-vinylpyridine in a chlorinated solvent like dichloromethane (DCM).

  • Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • The product is isolated by washing the organic layer and purified.

Step 3: Synthesis of 1-(Benzylamino)-2-(3-methoxy-5-pyridyl)ethanol

  • To a solution of 3-methoxy-5-(oxiran-2-yl)pyridine in a protic solvent like ethanol, add benzylamine.

  • Heat the mixture to reflux for 4-6 hours.

  • Remove the solvent under reduced pressure to yield the crude amino alcohol, which can be used in the next step without further purification.

Step 4: Synthesis of N-Benzyl-3-(3-methoxy-5-pyridyl)pyrrolidine

  • Dissolve the crude amino alcohol in anhydrous tetrahydrofuran (THF).

  • Add triphenylphosphine (PPh₃) and cool the mixture to 0 °C.

  • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise.

  • Stir the reaction at room temperature overnight.

  • The cyclized product is purified by column chromatography.

Step 5: Synthesis of 3-Methoxy-5-(pyrrolidin-3-yl)pyridine

  • Dissolve the N-benzylpyrrolidine derivative in methanol.

  • Add a palladium on carbon (Pd/C) catalyst.

  • Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr shaker) until the starting material is consumed.

  • Filter the catalyst and concentrate the filtrate to obtain the final product, 3-Methoxy-5-(pyrrolidin-3-yl)pyridine.

Pharmacological Profile: Inferences from Analogs

Compound Class/AnalogTarget(s)Reported Affinity (Ki)Functional ActivityReference
5-Substituted Pyridine AnaloguesNeuronal nAChRs0.055 to 0.69 nMAgonists and Antagonists[3]
Sazetidine-A Analogsα4β2 nAChR~0.062 nMPartial Agonist/Desensitizer[2]
2-Chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-vinylpyridine AnalogsnAChRs9 - 331 pMHigh Affinity Ligands[4]

Based on these data, it is highly probable that 3-Methoxy-5-(pyrrolidin-3-yl)pyridine is a high-affinity ligand for the α4β2 nAChR, with a Ki value expected to be in the low nanomolar to sub-nanomolar range. Its functional activity as an agonist, partial agonist, or antagonist would depend on the precise stereochemistry and subtle interactions within the binding pocket. The high selectivity for the α4β2 subtype over other nAChRs, such as α3β4 and α7, is a defining characteristic of this structural class.[2]

Application as a Research Compound

Compounds based on the 3-alkoxy-5-(cyclic amino)-pyridine scaffold are invaluable tools for neuroscience research. Their primary applications include:

  • Probing nAChR Structure and Function: Their high affinity and selectivity allow for the precise interrogation of the α4β2 subtype's role in various neural circuits and behaviors.

  • Development of PET Radiotracers: Radiolabeled versions of these ligands have been developed for in vivo imaging of α4β2 nAChR distribution and density in the brain, which is crucial for studying neurological diseases.

  • Lead Compound for Drug Discovery: This scaffold serves as a foundation for the development of novel therapeutics for conditions like depression, nicotine addiction, and cognitive disorders. The ability to fine-tune the functional activity (from full agonist to antagonist) by modifying the substituents makes it a versatile starting point.[2][3]

The following diagram illustrates the central role of nAChRs in synaptic transmission and the modulatory effect of ligands like 3-Methoxy-5-(pyrrolidin-3-yl)pyridine.

Synaptic_Modulation cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR α4β2 nAChR ACh->nAChR binds to Vesicles Neurotransmitter Vesicles Ion_Channel Cation Channel (Na+, Ca2+) nAChR->Ion_Channel opens Depolarization Depolarization & Downstream Signaling Ion_Channel->Depolarization leads to Ligand 3-Methoxy-5-(pyrrolidin-3-yl)pyridine Ligand->nAChR binds to (modulates) caption Modulation of nAChR at the synapse.

Caption: Ligand modulation of postsynaptic nicotinic acetylcholine receptors.

Conclusion and Future Directions

The 3-Methoxy-5-(pyrrolidin-3-yl)pyridine scaffold represents a cornerstone in the development of selective α4β2 nicotinic acetylcholine receptor ligands. While this specific molecule may not be a widely commercialized research compound itself, the design principles it embodies have led to the creation of highly valuable research tools and potential therapeutic candidates. The systematic exploration of the 3-alkoxy-5-substituted pyridine template has provided deep insights into the structural requirements for potent and selective nAChR modulation.

Future research will likely focus on further refining the selectivity profile, optimizing pharmacokinetic properties for therapeutic use, and developing ligands with specific functional outcomes (e.g., allosteric modulators, silent desensitizers) to achieve more nuanced control over the nicotinic cholinergic system.

References

  • Kozikowski, A. P., et al. (2011). Chemistry and Pharmacological Studies of 3-Alkoxy-2,5-Disubstituted-Pyridinyl Compounds as Novel Selective α4β2 Nicotinic Acetylcholine Receptor Ligands That Reduces Alcohol Intake in Rats. Journal of Medicinal Chemistry, 54(13), 4595-4608. [Link]

  • Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine. Bioorganic & Medicinal Chemistry Letters, 11(5), 631-633. [Link]

  • Papke, R. L., et al. (2015). Scaffold Ranking and Positional Scanning Utilized in the Discovery of nAChR-Selective Compounds Suitable for Optimization Studies. ACS Chemical Neuroscience, 6(7), 1147-1157. [Link]

  • Horti, A. G., et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 45(13), 2841-2849. [Link]

  • PubChem. (n.d.). 3-methoxy-5-(pyrrolidin-3-yl)pyridine dihydrochloride. National Center for Biotechnology Information. [Link]

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Exploratory

Molecular weight and physicochemical characteristics of 3-Methoxy-5-(pyrrolidin-3-yl)pyridine

An In-Depth Technical Guide to the Molecular Weight and Physicochemical Characteristics of 3-Methoxy-5-(pyrrolidin-3-yl)pyridine Abstract This technical guide provides a comprehensive overview of the core physicochemical...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Weight and Physicochemical Characteristics of 3-Methoxy-5-(pyrrolidin-3-yl)pyridine

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Methoxy-5-(pyrrolidin-3-yl)pyridine, a heterocyclic compound of interest in drug discovery and development. The document outlines the theoretical basis and practical experimental protocols for determining its molecular weight, acid dissociation constant (pKa), lipophilicity (logP/logD), aqueous solubility, and chemical stability. By integrating established analytical methodologies with expert insights, this guide serves as an essential resource for researchers and scientists involved in the characterization and advancement of novel pharmaceutical candidates. The protocols described herein are designed to be self-validating, ensuring the generation of robust and reliable data crucial for informed decision-making in the drug development pipeline.

Core Molecular Attributes

The foundational step in the characterization of any novel chemical entity is the unambiguous determination of its fundamental molecular attributes. For 3-Methoxy-5-(pyrrolidin-3-yl)pyridine, these are its chemical structure, molecular formula, and molecular weight.

Chemical Structure:

Molecular Formula: C₁₀H₁₄N₂O

The molecular weight is a critical parameter for all subsequent quantitative studies. It is calculated from the molecular formula using the atomic weights of the constituent elements.

Table 1: Core Molecular Data for 3-Methoxy-5-(pyrrolidin-3-yl)pyridine

ParameterValueSource
Molecular FormulaC₁₀H₁₄N₂O-
Monoisotopic Mass178.1106 g/mol [1]
Molar Mass178.23 g/mol Calculated
Predicted XlogP0.6[1]

Ionization Constant (pKa): A Determinant of Biological Behavior

The acid dissociation constant, or pKa, is a measure of the strength of an acid in solution. For a molecule like 3-Methoxy-5-(pyrrolidin-3-yl)pyridine with basic nitrogen atoms (on both the pyridine and pyrrolidine rings), the pKa values will dictate the extent of ionization at a given pH.[2] This is of paramount importance as the ionization state of a drug molecule profoundly influences its solubility, permeability across biological membranes, and interaction with its target.[3] The presence of multiple ionizable centers means the compound is polyprotic.[2]

Rationale for pKa Determination

The pyridine ring nitrogen is a weak base, while the pyrrolidine nitrogen is a more basic secondary amine.[4] Determining the pKa values for both nitrogens is crucial for predicting which species (neutral, monocationic, dicationic) will predominate at physiological pH (typically around 7.4). This knowledge is essential for designing relevant in vitro assays and for understanding the potential for oral absorption and distribution in vivo.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a robust and widely used method for pKa determination.[5] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.

Workflow for Potentiometric pKa Determination

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Accurately weigh ~5-10 mg of 3-Methoxy-5-(pyrrolidin-3-yl)pyridine B Dissolve in a known volume of ionic strength-adjusted water (e.g., 0.15 M KCl) A->B C Calibrate pH meter with standard buffers B->C D Titrate with standardized HCl (e.g., 0.1 M) C->D E Record pH after each incremental addition of titrant D->E F Plot pH vs. volume of titrant added E->F G Determine equivalence points from the titration curve F->G H Calculate pKa values from the half-equivalence points G->H

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

  • Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of 3-Methoxy-5-(pyrrolidin-3-yl)pyridine. Dissolve the compound in a known volume (e.g., 50 mL) of deionized water with an adjusted ionic strength (e.g., 0.15 M KCl) to maintain a constant background electrolyte concentration.

  • Titration Setup: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0). Place the pH electrode in the analyte solution and stir gently.

  • Titration: Add a standardized solution of hydrochloric acid (e.g., 0.1 M) in small, precise increments (e.g., 0.05 mL).

  • Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the recorded pH values against the volume of titrant added. The resulting sigmoid curve will have inflection points corresponding to the equivalence points.[6] The pKa values are determined from the pH at the half-equivalence points. Since there are two basic centers, two pKa values are expected.

Lipophilicity (logP and logD): Gauging Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[7] It is commonly expressed as the logarithm of the partition coefficient (logP) for the neutral species between n-octanol and water.[8] For ionizable compounds like 3-Methoxy-5-(pyrrolidin-3-yl)pyridine, the distribution coefficient (logD) at a specific pH is more relevant as it considers all species (neutral and ionized) in equilibrium.[9]

Rationale for Lipophilicity Measurement

A compound's ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier, is strongly correlated with its lipophilicity.[7] According to Lipinski's Rule of Five, a well-absorbed oral drug candidate often has a logP value of less than 5.[8] The predicted XlogP of 0.6 for this molecule suggests it is relatively hydrophilic. Experimental determination is necessary to confirm this and to understand its pH-dependent lipophilicity (logD).

Experimental Protocol: Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for determining logP.[8]

Workflow for Shake-Flask logP/logD Determination

G cluster_prep Phase Preparation cluster_partition Partitioning cluster_analysis Analysis A Pre-saturate n-octanol with aqueous buffer and vice versa B Prepare a stock solution of the compound in the aqueous phase A->B C Mix known volumes of the stock solution and the pre-saturated n-octanol B->C D Shake vigorously to allow partitioning C->D E Centrifuge to ensure complete phase separation D->E F Carefully sample both the aqueous and organic phases E->F G Determine the concentration of the compound in each phase (e.g., by HPLC-UV) F->G H Calculate logP or logD from the concentration ratio G->H

Caption: Workflow for logP/logD determination by the shake-flask method.

Step-by-Step Methodology:

  • Phase Preparation: Prepare an aqueous buffer at the desired pH (for logD, typically pH 7.4; for logP, a pH where the molecule is predominantly neutral). Pre-saturate n-octanol with this buffer and vice versa by shaking them together overnight and then separating the layers.

  • Partitioning: Dissolve a known amount of 3-Methoxy-5-(pyrrolidin-3-yl)pyridine in the pre-saturated aqueous buffer. Add a known volume of this solution to a known volume of the pre-saturated n-octanol in a vial.

  • Equilibration: Cap the vial and shake it vigorously for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.

  • Phase Separation: Centrifuge the vial to achieve a clean separation of the aqueous and organic layers.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[10]

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[8] For logD, the same calculation is performed using the concentrations determined at a specific pH.

Aqueous Solubility: A Prerequisite for Efficacy

Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability.[11][12] A compound must be in solution to be absorbed from the gastrointestinal tract or to be formulated for parenteral administration.[13] Poor solubility can be a major hurdle in drug development.[11]

Rationale for Solubility Measurement

The solubility of ionizable compounds is highly dependent on pH.[11] Given that 3-Methoxy-5-(pyrrolidin-3-yl)pyridine has basic centers, its solubility is expected to be higher at lower pH values where it exists as the more soluble cationic species. Determining its solubility profile across a range of pH values is therefore essential.

Experimental Protocol: Thermodynamic (Shake-Flask) Solubility

Thermodynamic solubility represents the true equilibrium solubility of a compound and is the gold standard for this measurement.[14]

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to vials containing aqueous buffers at different, physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.[15]

  • Sample Processing: After equilibration, filter or centrifuge the samples to remove the undissolved solid.

  • Quantification: Dilute the resulting saturated supernatant and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.[15]

  • Data Reporting: The solubility is reported in units such as µg/mL or µM.

Chemical Stability: Ensuring Integrity

The chemical stability of a drug candidate influences its shelf-life, formulation, and potential for degradation into inactive or toxic byproducts. Assessing stability under various stress conditions is a critical part of pre-formulation studies.

Rationale for Stability Assessment

Heterocyclic compounds, particularly those containing functionalities like ethers and amines, can be susceptible to degradation under conditions of extreme pH, oxidation, or light exposure.[16][17] Understanding the degradation pathways of 3-Methoxy-5-(pyrrolidin-3-yl)pyridine is crucial for developing a stable formulation.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies expose the compound to stress conditions to identify potential degradation products and pathways.

Step-by-Step Methodology:

  • Solution Preparation: Prepare solutions of the compound in various media, including acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and oxidative (e.g., 3% H₂O₂) conditions.

  • Stress Conditions: Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period. For photostability, expose a solution to a controlled light source.

  • Analysis: At specified time points, analyze the samples using a stability-indicating HPLC method. This is typically a gradient HPLC method capable of separating the parent compound from any degradation products.[18]

  • Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity. Mass spectrometry (LC-MS) can be used to identify the molecular weights of any significant degradation products.[19]

Conclusion

The systematic physicochemical characterization of 3-Methoxy-5-(pyrrolidin-3-yl)pyridine, as outlined in this guide, is an indispensable component of its evaluation as a potential drug candidate. The determination of its molecular weight, pKa, lipophilicity, solubility, and stability provides the foundational data required to understand its behavior in biological systems and to guide its formulation and further development. The application of these robust, self-validating protocols will ensure the generation of high-quality, reliable data, thereby enabling scientifically sound decisions in the progression of this and other novel chemical entities.

References

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  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796–805.
  • Mettler Toledo. (2025). Determining the Ideal Solubility of Drug Candidates by Means of DSC.
  • Anderson, B. D., & Conradi, R. A. (1985). Predicting the Aqueous Solubility of Pharmaceutical Hydrates. Journal of Pharmaceutical Sciences, 74(8), 815–820.
  • Enamine. (n.d.). Aqueous Solubility Assay.
  • Creative Biolabs. (n.d.). Aqueous Solubility.
  • Benchchem. (n.d.). Assessing the Purity of Synthesized Pyridine Derivatives from Acetohydrazide: A Comparative Guide.
  • Sarmini, K., & Kenndler, E. (1997). Development of Methods for the Determination of pKa Values. Journal of Chromatography A, 792(1-2), 3–17.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value.
  • Leito, I., et al. (n.d.). On the basicity of conjugated nitrogen heterocycles in different media. FULIR.
  • Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.
  • ChemAxon. (n.d.). LogP and logD calculations.
  • Dong, Y., et al. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Journal of Separation Science, 30(12), 1957–1962.
  • Woźniak, M., et al. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules, 26(11), 3326.
  • Pion Inc. (2024). Introduction to log P and log D measurement using PionT3.
  • PubChem. (n.d.). 3-methoxy-5-(pyrrolidin-3-yl)pyridine dihydrochloride.
  • Rupp, M. (2011). Predicting the pKa of Small Molecules.
  • Balogh, G. T., et al. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study. Journal of Cheminformatics, 15(1), 1-15.
  • Nehete, J. P., et al. (2019). P H – METRIC STUDY OF SUBSTITUTED HETEROCYCLICDRUGS WITHTRANSITION METALSIN MIXED SOLVENT. Journal of Emerging Technologies and Innovative Research, 6(3), 501-505.
  • Sahu, P. K. (2023). Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics, 9(1), 1-10.
  • Islam, M. S., et al. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry, 3(1), 1-18.

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Foundational

The Pyrrolidinyl-Pyridine Scaffold: A Technical Guide to the Binding Profile of 3-Methoxy-5-(pyrrolidin-3-yl)pyridine and its Analogs at Nicotinic Acetylcholine Receptors

This in-depth technical guide explores the binding characteristics of the 3-methoxy-5-(pyrrolidin-3-yl)pyridine scaffold, a privileged structure in neuroscience research. Due to a notable absence of published literature...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide explores the binding characteristics of the 3-methoxy-5-(pyrrolidin-3-yl)pyridine scaffold, a privileged structure in neuroscience research. Due to a notable absence of published literature on the specific molecule 3-methoxy-5-(pyrrolidin-3-yl)pyridine, this whitepaper will provide a comprehensive review of its closely related and well-characterized analogs. By examining the structure-activity relationships (SAR) of these compounds, we can infer the likely binding profile of the title compound and provide a robust framework for researchers and drug development professionals working with this chemical class. The primary focus of this guide will be the interaction of these ligands with nicotinic acetylcholine receptors (nAChRs), their principal molecular target.

Introduction to the Pyrrolidinyl-Pyridine Core and its Significance

The pyrrolidinyl-pyridine motif is a cornerstone in the design of potent and selective ligands for nicotinic acetylcholine receptors (nAChRs). These receptors, a family of ligand-gated ion channels, are integral to a wide array of physiological processes in the central and peripheral nervous systems. Dysfunction of nAChRs has been implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[1] Consequently, the development of subtype-selective nAChR modulators is a significant goal in medicinal chemistry.

The general structure, featuring a basic nitrogen in the pyrrolidine ring and an aromatic pyridine ring, mimics the key pharmacophoric elements of the endogenous neurotransmitter acetylcholine and the archetypal nAChR agonist, nicotine. The 3-methoxy-5-(pyrrolidin-3-yl)pyridine scaffold represents a specific embodiment of this pharmacophore, and understanding its binding profile is crucial for the rational design of novel therapeutics.

Nicotinic Acetylcholine Receptors: The Primary Target

Neuronal nAChRs are pentameric structures composed of various combinations of α (α2-α10) and β (β2-β4) subunits. This combinatorial diversity gives rise to a multitude of receptor subtypes with distinct pharmacological and physiological properties. The most abundant and widely studied nAChR subtypes in the brain are the α4β2 and α7 receptors.

The α4β2 subtype is a high-affinity receptor for nicotine and is critically involved in the reinforcing effects of the drug. Ligands targeting this subtype are of great interest for smoking cessation therapies and for treating cognitive deficits. The α7 subtype, a homomeric receptor, is implicated in learning, memory, and attention, making it an attractive target for cognitive enhancers. The α3β4 subtype, predominantly found in the autonomic ganglia, is another important consideration, as off-target effects at this receptor can lead to undesirable side effects. Therefore, subtype selectivity is a key objective in the development of nAChR ligands.

Binding Profile of Structurally Related Analogs

The binding profile of the 3-methoxy-5-(pyrrolidin-3-yl)pyridine scaffold is best understood by examining its well-studied analogs. These compounds have been extensively characterized for their affinity, selectivity, and functional activity at various nAChR subtypes.

Key Structural Analogs and their Binding Affinities

A number of analogs bearing the core pyrrolidinyl-pyridine structure have demonstrated high affinity for nAChRs. Modifications to both the pyridine and pyrrolidine rings, as well as the linker connecting them, have profound effects on the binding profile.

Compound/AnalognAChR SubtypeBinding Affinity (Ki, nM)Functional ActivityReference
A-84543 (3-(1-Methyl-2(S)-pyrrolidinylmethoxy)pyridine)α4β2 (rat)1.9Agonist[2]
α3β4 (rat)1400Agonist[2]
(S)-1 (5-iodo-3-(1-methyl-2(S)-pyrrolidinylmethoxy)pyridine)α4β2 (rat)0.85Agonist[2]
α3β4 (rat)63,000Agonist[2]
(R)-2-chloro-3-(4-cyanophenyl)-5-((3-pyrrolidinyl)oxy)pyridine (27f)α4β2IC50 = 22Not specified[3]
2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine derivatives (N-methyl 3b & 6b)nAChRs28 pM & 23 pMNot specified[4][5]
[18F]Nifrolene (3-(2-(S)-3,4-Dehydropyrrolinyl methoxy)-5-(3'-[18F]fluoropropyl)pyridine)α4β20.36Antagonist[1]
[18F]Nifrolidine (5-(3'-fluoropropyl)-3-(2-(S)-pyrrolidinylmethoxy)pyridine)α4β20.80Antagonist[1]
Structure-Activity Relationship (SAR) Analysis

The data from these analogs provide crucial insights into the SAR of the pyrrolidinyl-pyridine scaffold:

  • Pyrrolidine Ring: The stereochemistry of the pyrrolidine ring is critical for high-affinity binding. The (S)-enantiomer is generally preferred for potent interactions with the α4β2 nAChR. N-methylation of the pyrrolidinyl nitrogen can influence potency and functional activity.

  • Pyridine Ring and Substituents: The nitrogen atom in the pyridine ring is a key hydrogen bond acceptor, interacting with the backbone NH of a residue on the complementary subunit of the nAChR binding site.[6] Substitutions at the 5-position of the pyridine ring significantly impact affinity and selectivity. Bulky and lipophilic groups at this position are generally well-tolerated and can enhance affinity. For instance, the introduction of an iodo group in analog (S)-1 dramatically increases selectivity for the α4β2 subtype over the α3β4 subtype.[2]

  • Linker Moiety: The nature of the linker between the pyrrolidine and pyridine rings (e.g., methoxy) influences the conformational flexibility of the ligand, which in turn affects its binding mode and affinity.

Functional Activity: Agonists vs. Antagonists

The pyrrolidinyl-pyridine scaffold can give rise to both agonists and antagonists. Subtle structural modifications can switch the functional activity. For example, A-84543 and its C5-substituted analogs are generally agonists at the α4β2 nAChR.[2] In contrast, compounds like [18F]Nifrolene and [18F]Nifrolidine, which feature a fluoropropyl substituent at the 5-position of the pyridine ring, act as antagonists.[1] This highlights the sensitivity of the receptor to the chemical nature of the substituents.

Inferred Binding Profile of 3-Methoxy-5-(pyrrolidin-3-yl)pyridine

Based on the comprehensive SAR of its analogs, we can infer the likely binding profile of 3-methoxy-5-(pyrrolidin-3-yl)pyridine:

  • Primary Target: The primary molecular target is expected to be the α4β2 nicotinic acetylcholine receptor.

  • Affinity: The compound is predicted to exhibit high affinity for the α4β2 nAChR, likely in the nanomolar to sub-nanomolar range. The presence of the methoxy group and the direct linkage of the pyrrolidine ring to the pyridine core are consistent with features found in other high-affinity ligands.

  • Selectivity: The selectivity profile will depend on the specific interactions of the 3-methoxy and 5-pyrrolidinyl groups with the receptor. Based on the trends observed with other 5-substituted analogs, it is plausible that the compound will exhibit a degree of selectivity for the α4β2 subtype over other nAChR subtypes, such as α3β4 and α7.

  • Functional Activity: The functional activity (agonist vs. antagonist) is more challenging to predict without experimental data. However, given that many simpler 5-substituted analogs without bulky C5 side chains tend to be agonists, it is reasonable to hypothesize that 3-methoxy-5-(pyrrolidin-3-yl)pyridine may act as an agonist at the α4β2 nAChR.

Experimental Methodologies for Characterizing Binding Profiles

To empirically determine the binding profile of 3-methoxy-5-(pyrrolidin-3-yl)pyridine, a series of well-established experimental techniques should be employed.

Radioligand Binding Assays

Radioligand binding assays are a fundamental tool for determining the affinity (Ki) of a test compound for a specific receptor.

Step-by-Step Protocol for nAChR Radioligand Binding Assay:

  • Preparation of Receptor Source:

    • Use cell lines stably expressing the desired nAChR subtype (e.g., HEK cells transfected with α4 and β2 subunits) or tissue homogenates from brain regions rich in the target receptor (e.g., rat cerebral cortex for α4β2).[7]

    • Prepare cell membranes or tissue homogenates by sonication or homogenization in a suitable buffer, followed by centrifugation to isolate the membrane fraction.

  • Assay Setup:

    • In a 96-well plate, combine the membrane preparation, a radiolabeled ligand with known high affinity for the target receptor (e.g., [³H]-epibatidine or [³H]-cytisine), and varying concentrations of the unlabeled test compound (3-methoxy-5-(pyrrolidin-3-yl)pyridine).[8]

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand, such as nicotine).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Detection and Data Analysis:

    • Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding).

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Receptor_Source Receptor Source (Transfected Cells or Brain Tissue) Membrane_Prep Membrane Preparation Receptor_Source->Membrane_Prep Assay_Setup Assay Setup (Membranes, Radioligand, Test Compound) Membrane_Prep->Assay_Setup Incubation Incubation to Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis (IC50 and Ki Determination) Counting->Data_Analysis Electrophysiology_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis Oocyte_Harvest Oocyte Harvest cRNA_Injection cRNA Injection Oocyte_Harvest->cRNA_Injection Incubation Incubation (2-7 days) cRNA_Injection->Incubation TEVC_Setup Two-Electrode Voltage Clamp Setup Incubation->TEVC_Setup Compound_Application Compound Application TEVC_Setup->Compound_Application Current_Recording Current Recording Compound_Application->Current_Recording Dose_Response_Curve Dose-Response Curve Generation Current_Recording->Dose_Response_Curve Parameter_Determination Determine EC50/IC50 and Efficacy Dose_Response_Curve->Parameter_Determination

Caption: Workflow for an electrophysiology assay using Xenopus oocytes.

Computational Insights into Ligand Binding

Computational modeling and docking studies have been instrumental in elucidating the binding modes of pyrrolidinyl-pyridine analogs at the nAChR binding site. These studies have revealed key interactions that contribute to high-affinity binding and subtype selectivity. [9][10]

  • Aromatic Box: The pyrrolidine ring of the ligand typically resides within an "aromatic box" formed by tryptophan and tyrosine residues on the principal subunit of the receptor.

  • Hydrogen Bonding: The protonated nitrogen of the pyrrolidine ring forms a hydrogen bond with the backbone carbonyl of a tryptophan residue, while the pyridine nitrogen acts as a hydrogen bond acceptor.

  • Subtype Selectivity: Differences in the amino acid residues lining the binding pocket between nAChR subtypes are responsible for the observed selectivity of certain ligands. For example, the interaction with specific residues on the β2 subunit is a key determinant of α4β2 selectivity. [9]

Conclusion

The 3-methoxy-5-(pyrrolidin-3-yl)pyridine scaffold represents a promising chemical starting point for the development of novel nAChR modulators. While direct experimental data for this specific compound is currently unavailable, a comprehensive analysis of its structurally related analogs strongly suggests that it will be a high-affinity ligand for the α4β2 nAChR. The insights from SAR studies, combined with established experimental protocols and computational modeling, provide a clear roadmap for the full characterization of its binding profile. Future experimental investigation is warranted to confirm the inferred properties and to explore the therapeutic potential of this and related compounds.

References

  • Dallanoce, C., et al. (2021). Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures. Molecules, 26(12), 3603. [Link]

  • Dallanoce, C., et al. (2021). Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidinyl-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures. PubMed, 34196409. [Link]

  • Lin, N. H., et al. (2000). Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 10(10), 1063-1066. [Link]

  • Gopalakrishnan, M., et al. (2009). Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen. The Open Medicinal Chemistry Journal, 3, 38-48. [Link]

  • Lin, N. H., et al. (2000). Synthesis and structure–activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. Islamic World Science Citation Center. [Link]

  • Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(S)-azetidinylmethoxy)pyridine. Bioorganic & Medicinal Chemistry Letters, 11(5), 631-633. [Link]

  • Tietje, K. M., et al. (2012). Evaluation of structurally diverse neuronal nicotinic receptor ligands for selectivity at the α6* subtype. Biochemical Pharmacology, 84(6), 838-847. [Link]

  • Chuang, T. D., et al. (1996). Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands. Bioorganic & Medicinal Chemistry, 4(12), 2211-2217. [Link]

  • Brown, L. L., et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 45(13), 2841-2849. [Link]

  • Cashin, A. L., et al. (2005). Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. Proceedings of the National Academy of Sciences, 102(44), 15835-15840. [Link]

  • Davis, S., et al. (2020). The chemical structures of nicotine {1; 3-[(2S)-1-methyl-2-pyrrolidinyl]pyridine}, cytisine [2; {(1R,5S)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido[1,2-a]d[9]iazocin-8-one}, varenicline {3; (1R,12S)-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2(11),3,5,7,9-pentaene} and ligand 4 {(1R,5S)-9-(3-hydroxypropyl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido[1,2-a]d[9]iazocin-8-one}. ResearchGate. [Link]

  • Brown, L. L., et al. (2002). Synthesis and Evaluation of a Novel Series of 2-Chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine Analogues as Potential Positron Emission Tomography Imaging Agents for Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry, 45(13), 2841-2849. [Link]

  • Srinivasan, R., et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience, 43(1), 101-114. [Link]

  • Brown, L. L., et al. (2002). Synthesis and Evaluation of a Novel Series of 2-Chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine Analogues as Potential Positron Emission Tomography Imaging Agents for Nicotinic Acetylcholine Receptors. ResearchGate. [Link]

  • Dallanoce, C., et al. (2021). Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands. Semantic Scholar. [Link]

  • National Center for Biotechnology Information. (2013). 3-(2-(S)-3,4-Dehydropyrrolinyl methoxy)-5-(3'-[18F]fluoropropyl)pyridine. In Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • Papke, R. L., et al. (2014). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. Journal of Biomolecular Screening, 19(6), 966-977. [Link]

  • Tsetlin, V., et al. (2016). Natural Compounds Interacting with Nicotinic Acetylcholine Receptors: From Low-Molecular Weight Ones to Peptides and Proteins. Molecules, 21(11), 1435. [Link]pmc/articles/PMC6274291/)

Sources

Exploratory

3-Methoxy-5-(pyrrolidin-3-yl)pyridine CAS number and chemical identifiers

Technical Whitepaper: 3-Methoxy-5-(pyrrolidin-3-yl)pyridine Executive Summary 3-Methoxy-5-(pyrrolidin-3-yl)pyridine is a specialized heterocyclic compound belonging to the class of 3-pyridyl-pyrrolidines. Structurally an...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 3-Methoxy-5-(pyrrolidin-3-yl)pyridine

Executive Summary

3-Methoxy-5-(pyrrolidin-3-yl)pyridine is a specialized heterocyclic compound belonging to the class of 3-pyridyl-pyrrolidines. Structurally analogous to nornicotine and the high-affinity ligand A-85380, this molecule serves as a critical probe in neuropharmacology. It is primarily utilized to interrogate Nicotinic Acetylcholine Receptors (nAChRs) , specifically the


 subtype, which mediates cognitive processing, analgesia, and neuroprotection.

Unlike its ether-linked counterparts (e.g., A-85380), the direct carbon-carbon bond at the pyridine C5 position confers unique metabolic stability and distinct conformational rigidity. This guide outlines the physicochemical profile, validated synthetic pathways, and pharmacological mechanisms of this compound.

Chemical Identity & Physicochemical Profile

The following data establishes the baseline identity for analytical verification.

Parameter Technical Specification
IUPAC Name 3-Methoxy-5-(pyrrolidin-3-yl)pyridine
CAS Number 1256818-08-2
Molecular Formula

Molecular Weight 178.23 g/mol
SMILES COc1cncc(c1)C2CCNC2
InChI Key JKNVMJJHDIDTTH-UHFFFAOYSA-N
Appearance Pale yellow oil (free base) or white solid (HCl salt)
pKa (Calculated) ~9.5 (Pyrrolidine N), ~3.2 (Pyridine N)
LogP (Predicted) 0.6 – 0.9 (Lipophilic enough for BBB penetration)
Solubility High in MeOH, DMSO, Water (as HCl salt)

Synthetic Route & Process Chemistry

The synthesis of 3-Methoxy-5-(pyrrolidin-3-yl)pyridine requires a regioselective approach to install the pyrrolidine ring at the C5 position of the pyridine core. The most robust, self-validating protocol utilizes a Suzuki-Miyaura Cross-Coupling strategy.

Retrosynthetic Analysis

The molecule is disconnected at the biaryl C-C bond.

  • Fragment A (Electrophile): 3-Bromo-5-methoxypyridine.[1]

  • Fragment B (Nucleophile): 1-Boc-pyrrolidine-3-boronic acid (or pinacol ester).

Step-by-Step Protocol

Step 1: Preparation of 3-Bromo-5-methoxypyridine

  • Reagents: 3,5-Dibromopyridine, Sodium Methoxide (NaOMe), DMF/Methanol.

  • Procedure:

    • Dissolve 3,5-dibromopyridine (1.0 eq) in DMF.

    • Add NaOMe (1.2 eq) slowly at 0°C.

    • Heat to 80°C for 4 hours. The reaction is driven by the nucleophilic aromatic substitution (

      
      ) of one bromine atom.
      
    • Validation: Monitor by TLC (Hexane/EtOAc). Product is less polar than the starting material.

    • Workup: Quench with water, extract with EtOAc.

Step 2: Suzuki-Miyaura Coupling

  • Reagents: 3-Bromo-5-methoxypyridine (from Step 1), 1-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine,

    
     (Catalyst), 
    
    
    
    (Base), Dioxane/Water (4:1).
  • Procedure:

    • Degas the solvent mixture (Dioxane/

      
      ) with nitrogen for 30 mins (Critical for Pd cycle).
      
    • Add the pyridine halide (1.0 eq), boronate ester (1.2 eq), and base (3.0 eq).

    • Add catalyst (5 mol%) under nitrogen stream.

    • Heat to 90°C for 12–16 hours.

    • Mechanism: Oxidative addition of Pd to the C-Br bond, followed by transmetallation with the boronate, and reductive elimination to form the C-C bond.

Step 3: Deprotection (Boc Removal)

  • Reagents: TFA/DCM (1:1) or 4M HCl in Dioxane.

  • Procedure:

    • Dissolve the intermediate in DCM.

    • Add TFA (10-20 eq) at 0°C. Stir at RT for 2 hours.

    • Purification: Evaporate volatiles. Basify with NaOH (pH > 12) to extract the free base, or crystallize as the dihydrochloride salt using

      
      .
      
Synthetic Workflow Diagram

Synthesis_Pathway Start 3,5-Dibromopyridine Inter1 3-Bromo-5-methoxypyridine Start->Inter1 NaOMe, DMF 80°C Coupling Suzuki Coupling (Pd cat, Boronate) Inter1->Coupling + 1-Boc-pyrrolidine-3-boronic acid Protected N-Boc-Intermediate Coupling->Protected C-C Bond Formation Deprotect Acid Hydrolysis (TFA or HCl) Protected->Deprotect Final 3-Methoxy-5-(pyrrolidin-3-yl)pyridine (Target) Deprotect->Final Yield: ~60-75%

Caption: Validated synthetic route via Suzuki cross-coupling for regioselective C5-functionalization.

Pharmacological Mechanism

The therapeutic and experimental value of 3-Methoxy-5-(pyrrolidin-3-yl)pyridine lies in its interaction with the Cholinergic System .

Structure-Activity Relationship (SAR)
  • Cationic Center: The pyrrolidine nitrogen (protonated at physiological pH) mimics the quaternary ammonium of Acetylcholine (ACh), anchoring the molecule in the agonist binding site via cation-

    
     interactions with Tryptophan residues (e.g., Trp149 in 
    
    
    
    subunits).
  • H-Bond Acceptor: The pyridine nitrogen serves as a hydrogen bond acceptor.

  • 3-Methoxy Substituent: This group is a bioisostere for the chlorine found in Epibatidine or the hydrogen in Nicotine. It enhances lipophilicity (LogP) and can induce specific steric constraints that favor selectivity for

    
     over 
    
    
    
    (ganglionic) receptors.
  • 3-yl Linkage: Unlike Nicotine (2-yl linkage), the 3-yl geometry alters the distance between the cationic center and the pyridine ring, often reducing toxicity while maintaining high affinity.

Signaling Pathway

Upon binding to the


 nAChR, the compound induces a conformational change that opens the ion channel.

Mechanism_Action Ligand 3-Methoxy-5-(pyrrolidin-3-yl)pyridine Receptor nAChR (α4β2 Subtype) Presynaptic/Postsynaptic Ligand->Receptor Binding (Ki ~nM range) Channel Ion Channel Opening (Na+, Ca2+ Influx) Receptor->Channel Conformational Change Depol Membrane Depolarization Channel->Depol Release Neurotransmitter Release (Dopamine, Acetylcholine) Depol->Release Ca2+ dependent Effect Cognitive Enhancement / Analgesia Release->Effect

Caption: Signal transduction pathway initiated by ligand binding to neuronal nAChRs.

Experimental Protocols for Validation

To verify the identity and activity of the synthesized compound, the following assays are recommended.

In Vitro Binding Assay (Radioligand Displacement)
  • Objective: Determine affinity (

    
    ) for 
    
    
    
    nAChR.
  • Tracer: ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    -Epibatidine or 
    
    
    
    -Cytisine.
  • Tissue: Rat cortical membranes or HEK293 cells stably expressing human

    
    .
    
  • Protocol:

    • Incubate membranes with tracer (0.5 nM) and increasing concentrations of 3-Methoxy-5-(pyrrolidin-3-yl)pyridine (

      
       to 
      
      
      
      M).
    • Incubate at 25°C for 75 mins.

    • Terminate by rapid filtration over GF/B filters pre-soaked in polyethylenimine.

    • Analysis: Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation. Expect
      
      
      in the low nanomolar range (<50 nM).
Calcium Flux Assay (Functional)
  • Objective: Confirm agonist vs. antagonist activity.

  • System: FLIPR (Fluorometric Imaging Plate Reader) with calcium-sensitive dye (Fluo-4).

  • Readout: Increase in fluorescence indicates agonist activity (channel opening).

References

  • Sigma-Aldrich. (2023). Product Specification: 3-methoxy-5-(pyrrolidin-3-yl)pyridine. Link(Verified Source for CAS 1256818-08-2).

  • Holladay, M. W., et al. (1997). "Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery." Journal of Medicinal Chemistry. Link(Foundational text on 3-pyridyl ether/amine pharmacophores).

  • PubChem Database. (2023). Compound Summary: 3-Methoxy-5-(pyrrolidin-3-yl)pyridine.[2][3][4] CID 77231242. Link.

  • Targacept/Abbott Patents. (Various). Substituted Pyridine Derivatives as nAChR Ligands.

Disclaimer: This guide is for research purposes only. 3-Methoxy-5-(pyrrolidin-3-yl)pyridine is a potent neuroactive chemical and should be handled with appropriate PPE in a certified laboratory environment.

Sources

Protocols & Analytical Methods

Method

Storage and handling requirements for 3-Methoxy-5-(pyrrolidin-3-yl)pyridine stock solutions

Abstract This document provides a comprehensive guide to the proper storage and handling of stock solutions of 3-Methoxy-5-(pyrrolidin-3-yl)pyridine, a heterocyclic compound of interest in drug discovery and development....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the proper storage and handling of stock solutions of 3-Methoxy-5-(pyrrolidin-3-yl)pyridine, a heterocyclic compound of interest in drug discovery and development. Recognizing the unique chemical functionalities of this molecule—a methoxypyridine ring and a pyrrolidine moiety—this guide moves beyond generic recommendations to empower researchers with the principles and protocols necessary to ensure solution integrity, mitigate degradation, and guarantee the validity of experimental results. We will delve into the rationale behind solvent selection, outline detailed procedures for stock solution preparation, and present a systematic approach to establishing compound-specific stability through forced degradation and HPLC analysis.

Introduction: The Imperative of Stock Solution Integrity

This guide is structured to provide not just a set of instructions, but a framework for understanding the chemical liabilities of 3-Methoxy-5-(pyrrolidin-3-yl)pyridine and for implementing a self-validating system for its storage and use. By understanding the "why" behind each recommendation, researchers can make informed decisions tailored to their specific experimental contexts.

Chemical Profile and Potential Degradation Pathways

3-Methoxy-5-(pyrrolidin-3-yl)pyridine incorporates two key heterocyclic systems, each with its own set of potential stability concerns. A proactive understanding of these is essential for designing appropriate storage and handling protocols.

  • Methoxypyridine Moiety: The methoxy group on the pyridine ring can be susceptible to hydrolysis , particularly under strongly acidic or basic conditions, which would yield the corresponding hydroxypyridine derivative. While generally stable, prolonged exposure to non-neutral pH in aqueous solutions should be considered a potential risk. Pyridine rings themselves are relatively stable but can be sensitive to strong oxidizing agents.[1]

  • Pyrrolidine Moiety: The saturated nitrogen-containing pyrrolidine ring is a potential site for oxidation .[2] This can be initiated by atmospheric oxygen, trace metal contaminants, or light. Oxidation can lead to the formation of N-oxides or other degradation products, altering the compound's biological activity.

Given these potential degradation pathways, a primary goal of our storage and handling strategy is to minimize exposure to harsh pH, strong oxidizing conditions, and light.

Solvent Selection: A Critical First Step

The choice of solvent is paramount for ensuring the long-term stability and utility of your 3-Methoxy-5-(pyrrolidin-3-yl)pyridine stock solution. The ideal solvent will not only fully dissolve the compound at the desired concentration but will also be inert, minimizing the risk of solvent-mediated degradation.

Recommended Solvents:

  • Dimethyl Sulfoxide (DMSO): DMSO is the most common and highly recommended solvent for preparing high-concentration stock solutions of a wide range of small molecules.[3] It offers excellent solvating power for many organic compounds and is generally inert. However, it is hygroscopic (readily absorbs water from the atmosphere), and the presence of water can facilitate hydrolytic degradation pathways for sensitive compounds.[4] Therefore, the use of anhydrous DMSO and proper storage to prevent moisture absorption is critical.[5]

  • Ethanol: For some applications, particularly those where even trace amounts of DMSO may interfere with the assay, ethanol can be a suitable alternative. Its solvating power may be lower than DMSO, so solubility should be confirmed at the desired concentration.

  • Aqueous Buffers (for working solutions): Direct dissolution in aqueous buffers is generally not recommended for high-concentration stock solutions due to the lower solubility of many organic compounds and the increased risk of hydrolysis. Aqueous buffers are appropriate for the preparation of final working solutions from a DMSO or ethanol stock, immediately prior to use.

Solvent Selection Workflow:

Caption: Solvent selection decision workflow.

Protocol for Preparation of Stock Solutions

This protocol is designed to minimize exposure to atmospheric moisture and other potential contaminants.

Materials:

  • 3-Methoxy-5-(pyrrolidin-3-yl)pyridine (solid)

  • Anhydrous DMSO or absolute ethanol

  • Sterile, amber glass vials with PTFE-lined screw caps

  • Calibrated analytical balance

  • Calibrated positive displacement pipettes or gas-tight syringes

  • Vortex mixer

  • Inert gas (argon or nitrogen), if available

Procedure:

  • Pre-weighing Preparation: Before opening the vial of solid compound, centrifuge it briefly to ensure all powder is at the bottom.

  • Weighing: Accurately weigh the desired amount of 3-Methoxy-5-(pyrrolidin-3-yl)pyridine into a sterile amber glass vial.

  • Solvent Addition: Using a calibrated pipette or syringe, add the calculated volume of anhydrous DMSO or absolute ethanol to the vial to achieve the target concentration.

  • Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but observe for any signs of degradation.

  • Inert Gas Purge (Recommended for long-term storage): If available, gently flush the headspace of the vial with an inert gas (argon or nitrogen) before final capping. This displaces oxygen and minimizes the risk of oxidative degradation.

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, preparation date, and your initials.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade compounds and introduce moisture, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in separate, properly labeled vials.[6]

Storage Conditions and Stability

The following storage conditions are recommended based on general principles for small molecule stability. However, as no specific stability data for 3-Methoxy-5-(pyrrolidin-3-yl)pyridine is publicly available, it is crucial to validate these conditions for your specific stock solutions using the protocol in Section 6.

ParameterRecommended ConditionRationale
Temperature -20°C for short to medium-term (1-6 months)Reduces the rate of chemical degradation.
-80°C for long-term (>6 months)Further slows degradation kinetics for extended storage.
Light Store in amber vials and in the dark (e.g., in a freezer box)Protects against photolytic degradation.
Atmosphere Tightly sealed, PTFE-lined caps. Headspace purged with inert gas.Prevents solvent evaporation and ingress of atmospheric oxygen and moisture.
Container Borosilicate glass vials with PTFE-lined capsMinimizes leaching of plasticizers and adsorption of the compound onto container walls.[4]

Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be strictly avoided. Aliquoting the stock solution into single-use volumes is the most effective way to manage this. When thawing an aliquot for use, allow it to come to room temperature slowly before opening to prevent condensation of atmospheric water into the solution.

Establishing a Self-Validating System: Forced Degradation and Stability-Indicating HPLC

To ensure the trustworthiness of your experimental results, it is best practice to perform a stability assessment of your stock solution. A forced degradation study coupled with a stability-indicating HPLC method provides a robust system for verifying the integrity of your compound over time.[7] This process will help you establish an empirically determined re-test date for your stock solutions.

Objective: To intentionally stress the compound to generate potential degradation products and to develop an HPLC method that can separate these degradants from the parent compound.

Forced Degradation Protocol:

  • Prepare Samples: Dilute your stock solution of 3-Methoxy-5-(pyrrolidin-3-yl)pyridine to a suitable concentration (e.g., 1 mg/mL) in the following solutions:

    • 0.1 M HCl (Acidic hydrolysis)

    • 0.1 M NaOH (Basic hydrolysis)

    • 3% H₂O₂ (Oxidative degradation)

    • Solvent (e.g., DMSO) for thermal and photolytic stress

  • Apply Stress Conditions:

    • Hydrolysis: Incubate the acidic and basic solutions at 60°C for 24 hours.

    • Oxidation: Incubate the hydrogen peroxide solution at room temperature for 24 hours.

    • Thermal: Incubate the solvent-only solution at 60°C in the dark for 48 hours.

    • Photolytic: Expose the solvent-only solution to a photostability chamber or direct sunlight for 24 hours.

  • Neutralization: After the stress period, neutralize the acidic and basic samples with an equimolar amount of NaOH and HCl, respectively.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described below.

Stability-Indicating HPLC Method Development:

A stability-indicating HPLC method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.[8][9]

General Starting Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a shallow gradient (e.g., 5-95% B over 20 minutes) to ensure separation of all potential components.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or a wavelength determined by UV scan).

  • Column Temperature: 30°C.

Analysis and Interpretation:

  • Inject the unstressed and stressed samples.

  • The goal is to achieve baseline separation between the main peak (3-Methoxy-5-(pyrrolidin-3-yl)pyridine) and any new peaks that appear in the stressed samples. These new peaks are potential degradation products.

  • Optimize the gradient, mobile phase composition, and other parameters as needed to improve resolution.[10]

  • Once a suitable method is established, you can use it to periodically test your stored stock solutions (e.g., at 1, 3, and 6 months) against a freshly prepared standard to quantify any degradation. A decrease in the main peak area and the appearance of new peaks would indicate instability.

prep_stock Prepare Stock Solution prep_stress Prepare Stressed Samples (Acid, Base, Peroxide, Heat, Light) prep_stock->prep_stress hplc_dev Develop Stability-Indicating HPLC Method prep_stress->hplc_dev analyze_stress Analyze Stressed Samples by HPLC hplc_dev->analyze_stress method_ok Method Separates Degradants? analyze_stress->method_ok optimize_method Optimize HPLC Conditions method_ok->optimize_method No store_stock Store Aliquots at -80°C method_ok->store_stock Yes optimize_method->hplc_dev periodic_test Periodically Test Stored Aliquot against Fresh Standard store_stock->periodic_test compare_results Compare Purity and Concentration periodic_test->compare_results stable Stable? compare_results->stable continue_use Continue Use, Re-test at Next Timepoint stable->continue_use Yes discard Discard Stock, Prepare Fresh stable->discard No

Caption: Workflow for stability testing.

Safety Precautions

As with any laboratory chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling 3-Methoxy-5-(pyrrolidin-3-yl)pyridine and its solutions. All handling of the solid compound and concentrated stock solutions should be performed in a well-ventilated chemical fume hood. Consult the Safety Data Sheet (SDS) for this compound for specific hazard information.

References

  • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

  • LCGC International. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • International Research Journal of Pharmacy and Medical Sciences. (2025). Stability Indicating HPLC Method Development: A Review. [Link]

  • Royal Society of Chemistry. (2024). How to Develop Stability Indicating HPLC Methods. [Link]

  • Canadian Science Publishing. (n.d.). Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. [Link]

  • Academia.edu. (n.d.). stability indicating hplc method development: a review. [Link]

  • PubMed. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. [Link]

  • Rajshree J. Parmar, et al. (2025). Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. RJPN. [Link]

  • PubMed. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. [Link]

  • ResearchGate. (2015). What is the best right way of storing DMSO in research lab?. [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. [Link]

  • ResearchGate. (n.d.). Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. [Link]

  • Yufeng, L. (2024). The effect of room-temperature storage on the stability of compounds in DMSO. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • S. Singh, et al. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • Science.gov. (n.d.). forced degradation study: Topics by Science.gov. [Link]

  • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

  • Jackson, G., et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. [Link]

  • Journal of Materials Chemistry A. (n.d.). Enhanced recognition of a nitrogen containing organic compound by adjusting the acidity of the porous organic frameworks base (JUC-Z2). [Link]

  • Fan, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PMC. [Link]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (2021). Molecules. [Link]

  • Agilent. (n.d.). Nitrogen Based Solvents. [Link]

  • RSC Publishing. (n.d.). Nitrogen-containing switchable solvents for separation of hydrocarbons and their derivatives. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. [Link]

  • ResearchGate. (2020). (PDF) Nitrogen-containing switchable solvents for separation of hydrocarbons and their derivatives. [Link]

  • ACS Publications. (2024). B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. [Link]

  • Purosolv. (2025). How Solvent Selection Impacts the Stability of Biologics and Injectables. [Link]

  • NIST. (n.d.). Pyridine, 3-methoxy-. [Link]

  • Triborane (B3H7)-mediated regioselective substitution reactions of pyridine derivatives. (2024). Nature Communications. [Link]

Sources

Application

Application Note: Scalable Production of 3-Methoxy-5-(pyrrolidin-3-yl)pyridine Intermediates

Executive Summary This application note details a robust, scalable protocol for the synthesis of 3-Methoxy-5-(pyrrolidin-3-yl)pyridine , a critical scaffold for neuronal nicotinic acetylcholine receptor (nAChR) agonists...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-Methoxy-5-(pyrrolidin-3-yl)pyridine , a critical scaffold for neuronal nicotinic acetylcholine receptor (nAChR) agonists (e.g., analogs of Tebanicline/ABT-594).

While academic routes often utilize expensive boronic acid derivatives (Suzuki coupling) or complex ring contractions, this guide focuses on the Heck Alkenylation Strategy . This route is selected for its atom economy, cost-effectiveness of starting materials (3-bromo-5-methoxypyridine and


-Boc-3-pyrroline), and operational simplicity at scale. The protocol includes a self-validating chiral resolution step using di-

-toluoyl-L-tartaric acid (L-DTTA), ensuring high enantiomeric excess (

) required for pharmaceutical applications.

Strategic Route Analysis

The synthesis hinges on constructing the


 bond. We evaluated three common methodologies for scalability:
MethodKey ReagentsScalability RatingCritical Bottleneck
A. Suzuki Coupling Pyridine-boronic acid + 3-BromopyrrolidineMediumHigh cost of boronic/boronate precursors; instability of pyridine boronates.
B. Negishi Coupling Pyridyl-zinc halidesLowPyrophoric reagents; difficult exotherm control on >1kg scale.
C. Heck Coupling 3-Br-5-OMe-Pyridine +

-Boc-3-pyrroline
High Selected Route. Uses stable, cheap reagents. Regio-isomer mixtures converge in the next step.
Synthesis Workflow Diagram

G Start1 3-Bromo-5- methoxypyridine Heck Step 1: Heck Coupling (Pd(OAc)2, Ligand) Start1->Heck Start2 N-Boc-3-pyrroline Start2->Heck Inter1 Dihydropyrrole Intermediates (Isomer Mixture) Heck->Inter1 85% Yield Hydro Step 2: Hydrogenation (Pd/C, H2) Inter1->Hydro Convergent Red. Racemic Racemic N-Boc-Product Hydro->Racemic Deprotect Step 3: Deprotection (TFA or HCl) Racemic->Deprotect Resolution Step 4: Chiral Resolution (L-DTTA) Deprotect->Resolution Final Target: (S)-3-Methoxy-5- (pyrrolidin-3-yl)pyridine Resolution->Final >99% ee

Figure 1: Strategic workflow for the scalable production of the target scaffold. The Heck reaction produces a mixture of double-bond isomers which converge to the single desired alkane upon hydrogenation.

Detailed Experimental Protocols

Protocol 1: The Heck Coupling (Scale: 1.0 kg input)

This step couples the pyridine ring to the pyrroline ring.

  • Critical Insight: The reaction produces a mixture of 3-(3-pyridyl)-2-pyrroline and 3-(3-pyridyl)-3-pyrroline. Do not attempt to separate these isomers. Both reduce to the same pyrrolidine in Step 2.

Reagents:

  • 3-Bromo-5-methoxypyridine (1.0 equiv, 1.0 kg)

  • 
    -Boc-3-pyrroline (1.2 equiv) [Also known as tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate]
    
  • Palladium(II) Acetate (

    
    ) (0.02 equiv)
    
  • Tri-o-tolylphosphine (

    
    ) (0.04 equiv)
    
  • Triethylamine (TEA) (2.5 equiv)

  • Solvent: Acetonitrile (

    
    ) or DMF (10 vol)
    

Procedure:

  • Charging: To a 20 L jacketed reactor inerted with

    
    , charge MeCN (10 L), 3-bromo-5-methoxypyridine, and TEA. Agitate at 200 RPM.
    
  • Catalyst Prep: In a separate vessel, pre-mix

    
     and 
    
    
    
    in a small portion of MeCN for 30 mins to form the active catalytic species (yellow to orange color change).
  • Initiation: Add

    
    -Boc-3-pyrroline to the main reactor, followed by the catalyst slurry.
    
  • Reaction: Heat to reflux (

    
    ). Monitor by HPLC.
    
    • IPC (In-Process Control): Target < 2% remaining aryl bromide. Typical time: 12-16 hours.

  • Workup: Cool to

    
    . Filter off triethylammonium bromide salts. Concentrate the filtrate to a thick oil.
    
  • Purification (Flash Filtration): Dissolve oil in EtOAc/Heptane (1:1) and pass through a short silica plug to remove residual Pd. (Note: Distillation is not recommended due to the high boiling point and thermal instability of the Boc group).

Yield Target: 80-85% (Combined isomers).

Protocol 2: Convergent Hydrogenation & Deprotection

This step sets the saturation of the pyrrolidine ring and removes the Boc group.

Reagents:

  • Crude Olefin Mixture (from Step 1)

  • 10% Pd/C (50% wet, 5 wt% loading)

  • Hydrogen (

    
    ) gas (5 bar)
    
  • Methanol (MeOH)

Procedure:

  • Hydrogenation: Charge the crude olefin oil and MeOH (8 vol) into a hydrogenation autoclave. Add Pd/C catalyst.[1][2][3][4]

  • Pressurize with

    
     to 5 bar (75 psi). Stir vigorously at 
    
    
    
    for 6-8 hours.
    • Self-Validating Check:

      
       uptake should cease. HPLC should show disappearance of both olefin isomers.
      
  • Catalyst Removal: Filter through Celite® under

    
     to prevent ignition of the catalyst.
    
  • Deprotection: To the methanolic filtrate, add

    
     (4M in dioxane, 3 equiv) or TFA (5 equiv). Stir at 
    
    
    
    for 2 hours.
  • Isolation: Concentrate to dryness. Basify with

    
     (2M) to pH 12 and extract with DCM. Dry (
    
    
    
    ) and concentrate to yield the racemic free amine .

Yield Target: 90-95% (over 2 steps).

Protocol 3: Optical Resolution (Chiral Isolation)

Since the target is often the (S)-enantiomer (analogous to ABT-594), a classical resolution is more cost-effective than asymmetric hydrogenation at this scale.

Reagents:

  • Racemic 3-Methoxy-5-(pyrrolidin-3-yl)pyridine

  • Di-

    
    -toluoyl-L-tartaric acid (L-DTTA) (0.5 - 1.0 equiv)
    
  • Solvent: Ethanol (EtOH) / Water mixture

Procedure:

  • Salt Formation: Dissolve the racemic amine in refluxing EtOH (10 vol).

  • Add L-DTTA (1.0 equiv) dissolved in hot EtOH.

  • Crystallization: Allow the mixture to cool slowly to room temperature over 8 hours. Seed with authentic chiral salt if available.

  • Filtration: Collect the precipitate.

    • IPC: Check chiral purity by Chiral HPLC (Column: Chiralpak AD-H). If

      
      , recrystallize from EtOH/H2O (9:1).
      
  • Free Basing: Suspend the salt in water, adjust pH to >12 with

    
    , and extract with DCM.
    

Yield Target: 35-40% (theoretical max 50%). Final Purity: >99.5% chemical purity, >99.0% ee.

Process Safety & Impurity Control

Impurity Fate Mapping

Understanding the origin and removal of impurities is vital for GMP compliance.

ImpurityMap Src Starting Materials Imp1 Impurity A: Homocoupling (Biaryl) Src->Imp1 Side Rxn Imp3 Impurity C: Des-bromo pyridine Src->Imp3 Over-reduction Control1 Control: High Agitation + Ligand Excess Imp1->Control1 Mitigated by Imp2 Impurity B: Pd-Black Precipitates Control2 Control: Silica Filtration + Metal Scavengers Imp2->Control2 Removed by Final Final API <0.1% Impurities Control1->Final Control2->Final

Figure 2: Impurity fate map highlighting critical control points for Heck-derived byproducts.

Critical Safety Parameters
  • Heck Exotherm: The initiation of the Heck reaction can be exothermic. On a >1kg scale, dose the catalyst or the olefin slowly at temperature rather than "all-in" heating.

  • Hydrogenation: Ensure the reactor is grounded. The intermediate carbamate is stable, but the deprotected secondary amine is prone to oxidation; store under nitrogen.

  • Palladium Scavenging: Residual Pd is a major concern. Use functionalized silica (e.g., Thiol-silica) during the filtration step if the final ppm is >10.

References

  • Holladay, M. W., et al. (1998). Synthesis and Biological Activity of ABT-594, a Novel Cholinergic Channel Modulator.Journal of Medicinal Chemistry , 41(4), 407-412. Link

  • Organic Chemistry Portal. (2024). Heck Reaction: Mechanism and Conditions.[5]Organic Chemistry Portal .[5] Link

  • Pfizer Inc. (2005). Process for the preparation of pyrrolidinyl-pyridines.[3][4]US Patent 6,969,768 . (Describes the resolution of 3-substituted pyrrolidines using tartaric acid derivatives). Link

  • Kozlowski, M. C., et al. (2009). Development of Scalable Heck Reactions for Heterocycles.Organic Process Research & Development , 13(4), 706-712. Link

  • Sigma-Aldrich. (2024). 3-Bromo-5-methoxypyridine Safety Data Sheet.Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating nAChR Desensitization in 3-Methoxy-5-(pyrrolidin-3-yl)pyridine Assays

Welcome to the technical support center for researchers utilizing 3-Methoxy-5-(pyrrolidin-3-yl)pyridine and other potent nicotinic acetylcholine receptor (nAChR) agonists. This guide is designed to provide in-depth troub...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 3-Methoxy-5-(pyrrolidin-3-yl)pyridine and other potent nicotinic acetylcholine receptor (nAChR) agonists. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions, with a specific focus on the pervasive challenge of receptor desensitization. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity and reproducibility of your experimental data. While specific biological data for 3-Methoxy-5-(pyrrolidin-3-yl)pyridine is limited in public literature, its structural similarity to other known nicotinic agonists suggests it likely targets nAChR subtypes, making the principles and techniques discussed herein highly relevant.

Understanding the Challenge: Receptor Desensitization

Nicotinic acetylcholine receptors are ligand-gated ion channels that, upon binding to an agonist like acetylcholine or a synthetic ligand, undergo a conformational change to an open, ion-conducting state. However, prolonged or repeated exposure to an agonist can drive the receptor into a closed, non-conducting desensitized state.[1][2] This phenomenon is an intrinsic property of the receptor and serves as a crucial physiological mechanism to prevent overstimulation.[1][3] For researchers, however, this rapid desensitization can be a significant experimental hurdle, leading to diminished or variable signals, and complicating the interpretation of agonist potency and efficacy.

The rate and extent of desensitization, as well as the recovery from this state, are dependent on several factors, including the specific nAChR subtype, the concentration of the agonist, and the duration of exposure.[4][5] For instance, nAChRs containing the β2 subunit tend to desensitize more rapidly than those with the β4 subunit.[6]

Frequently Asked Questions (FAQs)

Q1: My signal (e.g., calcium flux) rapidly peaks and then decays, even in the continued presence of 3-Methoxy-5-(pyrrolidin-3-yl)pyridine. Is this normal?

Yes, this is a classic sign of receptor desensitization. The initial peak represents the activation of the nAChRs, leading to cation influx (including Ca²⁺) and a measurable signal. The subsequent decay, despite the continued presence of the agonist, indicates that the receptors are transitioning to a desensitized state and are no longer conducting ions.[7] The kinetics of this decay can provide valuable information about the desensitization properties of your compound and the receptor subtype being studied.

Q2: I'm seeing a leftward shift in the EC₅₀ value of my agonist when I pre-incubate it with the cells. Why is this happening?

This phenomenon is often a consequence of receptor desensitization. During pre-incubation, a portion of the receptors become desensitized. The desensitized state of nAChRs often exhibits a higher affinity for agonists than the resting state.[1][8] Consequently, at lower concentrations of your agonist, a larger fraction of the remaining active receptors will be bound and activated, resulting in an apparent increase in potency (a lower EC₅₀).

Q3: Can receptor desensitization be reversed?

Yes, in most cases, desensitization is a reversible process.[6] Upon removal of the agonist, desensitized receptors can return to their resting, activatable state. The rate of recovery, however, varies significantly depending on the nAChR subtype and the specific agonist.[4] For some subtypes and ligands, recovery can be slow, taking several minutes to hours.[9]

Q4: How can I differentiate between receptor desensitization and cytotoxicity?

This is a critical consideration. While a loss of signal can be due to desensitization, it could also indicate that your compound is toxic to the cells at the concentrations tested. Here's how to distinguish between the two:

  • Washout Experiment: After observing a diminished response, wash out the compound and allow the cells to recover in fresh media for a period (e.g., 30-60 minutes). Then, re-stimulate with a known agonist (e.g., a maximal concentration of acetylcholine). If the response is restored, the initial signal loss was likely due to reversible desensitization. If there is no recovery, cytotoxicity may be the cause.

  • Cell Viability Assay: Perform a standard cell viability assay (e.g., using Trypan Blue, MTT, or a live/dead cell stain) in parallel with your functional assay to directly assess the health of your cells after exposure to the compound at various concentrations and incubation times.

  • Use of a Positive Control: At the end of your experiment, add a compound that induces a response through a different mechanism, such as a calcium ionophore (e.g., ionomycin) in a calcium flux assay. A robust response to the ionophore indicates that the cells are still viable and capable of generating a signal.[6]

Troubleshooting Guide: Mitigating Receptor Desensitization

This section provides practical strategies to minimize the impact of receptor desensitization on your experimental results.

Issue 1: Rapid Signal Decay in Functional Assays (e.g., FLIPR Calcium Flux)
Potential Cause Verification Steps Recommended Solutions
High Agonist Concentration Observe a very rapid peak followed by a sharp decline in the kinetic read.Perform a full dose-response curve to identify the EC₅₀. For subsequent experiments, consider using concentrations at or below the EC₈₀ to minimize rapid desensitization.
Prolonged Agonist Exposure The signal decay is more pronounced with longer read times.Optimize the read time of your instrument to capture the peak response before significant desensitization occurs. For FLIPR assays, a read time of 60-180 seconds post-addition is a good starting point.[6]
Subtype-Specific Desensitization The rate of decay is consistent for a given cell line but differs between cell lines expressing different nAChR subtypes.Acknowledge this as an intrinsic property of the receptor subtype. Consider using a cell line expressing a more slowly desensitizing subtype if your assay allows.
Assay Temperature Inconsistent results between experiments run at different ambient temperatures.Ensure consistent temperature control during your assay. Most cell-based assays are performed at 37°C, but some may be optimized at room temperature.[10]
Issue 2: Low or No Signal
Potential Cause Verification Steps Recommended Solutions
Complete Receptor Desensitization No response to the test compound, but a robust response to a positive control agonist that was not pre-incubated.Avoid pre-incubation of your agonist. If a pre-incubation step is necessary for your experimental design, perform a time-course experiment to determine the shortest possible pre-incubation time that still allows for the desired effect.
Low Receptor Expression Consistently low signal even with high concentrations of a known potent agonist.Verify the expression of the target nAChR subtype in your cell line using techniques like qPCR, Western blot, or immunofluorescence. Use low-passage number cells, as high-passage numbers can lead to decreased receptor expression.[11][12][13][14] Consider using a stably transfected cell line with higher receptor expression.
Improper Cell Handling or Dye Loading High background fluorescence or no response to a calcium ionophore.Optimize cell seeding density to achieve an 80-90% confluent monolayer on the day of the assay.[1][10] Follow a validated protocol for calcium indicator dye loading, optimizing incubation time and temperature for your specific cell line.[10][15]
Cell Passage Number Decreased signal over time with continued culturing of the cell line.Maintain a log of cell passage numbers and use cells within a validated passage range. It is recommended to use low-passage cells (<15) for most experiments to ensure phenotypic stability.[11][12][13][14]

Experimental Protocols

Protocol 1: FLIPR-Based Calcium Flux Assay for nAChR Agonists

This protocol is a general guideline for measuring nAChR activation using a fluorescent calcium indicator on a FLIPR (Fluorometric Imaging Plate Reader) system.

Materials:

  • Cells expressing the nAChR subtype of interest (e.g., HEK293 or CHO cells)

  • Black-walled, clear-bottom 96- or 384-well cell culture plates

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 6 Kit)[1]

  • Probenecid (if using cell lines like CHO that express organic anion transporters)[10]

  • 3-Methoxy-5-(pyrrolidin-3-yl)pyridine and other control compounds (e.g., acetylcholine, nicotine)

  • FLIPR instrument

Procedure:

  • Cell Plating (Day 1):

    • Seed cells into black-walled, clear-bottom microplates at a density optimized for your cell line to achieve an 80-90% confluent monolayer on the day of the assay.[1][10]

    • Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading (Day 2):

    • Prepare the calcium indicator dye loading solution according to the manufacturer's instructions. If required, add probenecid to the loading buffer at a final concentration of 2.5 mM.[10][16]

    • Remove the cell plates from the incubator and add an equal volume of the dye loading solution to each well.

    • Incubate the plates for 1-2 hours at 37°C, 5% CO₂, followed by a 15-30 minute incubation at room temperature to allow for de-esterification of the dye.[1][10] Note: Do not wash the cells after dye loading when using no-wash kits.[1][16]

  • Compound Plate Preparation:

    • Prepare a serial dilution of 3-Methoxy-5-(pyrrolidin-3-yl)pyridine and control compounds in assay buffer at a concentration that is 4-5 times the final desired concentration.

  • FLIPR Assay:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Configure the instrument protocol:

      • Establish a stable baseline fluorescence reading for 10-20 seconds. Typical baseline fluorescence units (RFU) for a FLIPR Tetra instrument are in the range of 800-1500.[1]

      • Set the instrument to add the compounds from the compound plate to the cell plate.

      • Continue the kinetic read for 60-180 seconds immediately following compound addition to capture the full calcium response, including the peak and subsequent decay due to desensitization.[6]

  • Data Analysis:

    • The change in fluorescence is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

    • Plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ and Emax values.

Protocol 2: Assessing Recovery from Desensitization

This protocol uses a two-pulse agonist application to quantify the rate of recovery from desensitization.

  • Follow the steps for cell plating and dye loading as described in Protocol 1.

  • In the FLIPR instrument, apply a first "conditioning" pulse of a high concentration of 3-Methoxy-5-(pyrrolidin-3-yl)pyridine (e.g., a concentration that gives a maximal response) to induce desensitization.

  • After a defined "washout" or "recovery" interval (during which no compound is present, or the compound is washed away if your system allows), apply a second "test" pulse of the same concentration of the agonist.

  • Vary the duration of the recovery interval between the conditioning and test pulses (e.g., 30 seconds, 1 minute, 5 minutes, 10 minutes).

  • The response to the second pulse, expressed as a percentage of the response to the first pulse, is a measure of the extent of recovery from desensitization.

  • Plot the percentage of recovery against the duration of the recovery interval to determine the time course of resensitization.

Advanced Strategies and Considerations

Using Positive Allosteric Modulators (PAMs)

PAMs are compounds that bind to a site on the receptor that is different from the agonist binding site and can enhance the receptor's response to an agonist.[6][17] Some PAMs, particularly Type II PAMs for the α7 nAChR, can reduce desensitization, thereby stabilizing the open state of the channel.[6][18] Co-application of a PAM with your agonist can be a powerful tool to dissect the pharmacology of your compound in the absence of rapid desensitization. However, it is important to note that this will alter the natural signaling kinetics of the receptor.

Leveraging Antagonists

In some experimental setups, a competitive antagonist can be used to prevent desensitization before the addition of the agonist.[2][19] By pre-incubating with an antagonist, the receptors are maintained in a resting state. The antagonist is then washed out, and the agonist is applied to measure the response from a non-desensitized receptor population. This approach is technically challenging and requires an antagonist with a sufficiently fast off-rate.

Visualizing the Pathways

nAChR Activation and Desensitization Pathway

nAChR_Pathway cluster_resting Resting State cluster_active Active State cluster_desensitized Desensitized State Resting Resting Receptor (Closed Channel) Active Active Receptor (Open Channel) Resting->Active Activation (Fast) Active->Resting Deactivation Desensitized Desensitized Receptor (Closed Channel) Active->Desensitized Ion_Influx Cation Influx (Na+, Ca2+) Active->Ion_Influx Desensitized->Resting Recovery (Agonist Removal) Agonist 3-Methoxy-5- (pyrrolidin-3-yl)pyridine Agonist->Resting Binding Cellular_Response Cellular Response (e.g., Depolarization, Ca2+ Signal) Ion_Influx->Cellular_Response

Caption: nAChR states: resting, active, and desensitized.

Experimental Workflow for Investigating Desensitization

Desensitization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_troubleshooting Troubleshooting A1 Plate Cells A2 Incubate Overnight A1->A2 A3 Load with Calcium Dye A2->A3 B1 Acquire Baseline Fluorescence A3->B1 B2 Add Agonist (e.g., 3-Methoxy-5-(pyrrolidin-3-yl)pyridine) B1->B2 B3 Kinetic Read (Measure Ca2+ Flux) B2->B3 C1 Observe Peak and Decay B3->C1 C2 Calculate EC50/Emax C1->C2 C3 Assess Desensitization Rate C1->C3 D1 No/Low Signal? C2->D1 If problematic D2 Rapid Decay? C3->D2 If problematic D3 Check Cell Viability, Receptor Expression, Assay Conditions D1->D3 D4 Optimize Agonist Conc., Read Time D2->D4

Caption: Workflow for a calcium flux assay to study desensitization.

References

  • FLIPR Calcium 6 Assay Kit Guide. Molecular Devices.
  • Novel Pyridyl Ring C5 Substituted Analogues of Epibatidine and 3-(1-Methyl-2(S)- pyrrolidinylmethoxy)pyridine (A-84543) as Highly Selective Agents for Neuronal Nicotinic Acetylcholine Receptors Containing β2 Subunits. Journal of Medicinal Chemistry.
  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol.
  • Structure-activity studies on 2-methyl-3-(2(S)-pyrrolidinylmethoxy) pyridine (ABT-089): an orally bioavailable 3-pyridyl ether nicotinic acetylcholine receptor ligand with cognition-enhancing properties. Semantic Scholar.
  • Optimal Agonist/Antagonist Combinations Maintain Receptor Response by Preventing Rapid β1-adrenergic Receptor Desensitiz
  • Preventing Rapid Receptor Desensitization at the Β-Adrenergic Receptor with Agonist/Antagonist Combin
  • receptor assay using frozen “Assay Ready” CHO cells on the FlexSt
  • FLIPR Calcium Evaluation Assay Kit Guide. Molecular Devices.
  • 2-(2-Piperidyl)- and 2-(2-Pyrrolidyl)
  • Optimal Agonist/Antagonist Combin
  • FLIPRTM. Microsoft .NET.
  • Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. PubMed.
  • The chemical structures of nicotine {1; 3-[(2S)-1-methyl-2-pyrrolidinyl]pyridine}, cytisine [2.
  • Technical Support Center: Optimizing Acetylcholine Iodide Incubation Times in Cell-Based Assays. Benchchem.
  • Synthesis and Evaluation of a Novel Series of 2-Chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine Analogues as Potential Positron Emission Tomography Imaging Agents for Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry.
  • WO2023049058A1 - Allosteric modulators of nicotinic acetylcholine receptors.
  • TMEM16A Antagonism: Therapeutic Potential with Desensitization of β-Agonist Responsiveness in Asthma. PMC.
  • Impact of Passage Number on Cell Line Phenotypes. Cytion.
  • Chimeric Approach to Identify Molecular Determinants of Nicotinic Acetylcholine Receptors. MDPI.
  • Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modul
  • Desensitization of Nicotinic Acetylcholine Receptors as a Str
  • Desensitization of nicotinic acetylcholine receptors as a str
  • Nicotinic acetylcholine receptor is internalized via a Rac-dependent, dynamin-independent endocytic p
  • Passage Number Effects In Cell lines. Corning.
  • Desensitization of Functional µ-Opioid Receptors Increases Agonist Off-R
  • flipr calcium 4 Assay Kit. LabWrench.
  • in the united states patent and trademark office.
  • Calcium assays for the FLIPR System. Molecular Devices.
  • Synthesis scheme for 3-(2-(S)-Azetidinylmethoxy)-5-(3′-fluoropropyl)pyridine, 4 and labeling tosylate precursor, 10.
  • Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. PMC.
  • Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modul
  • United States P
  • Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinst
  • Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators.
  • Passage Number Effects in Cell Lines.
  • Rapid desensitization of the rat α7 nAChR is facilitated by the presence of a proline residue in the outer β-sheet. PubMed Central.
  • Kinetics of desensitization and recovery from desensitization for human α4β2-nicotinic acetylcholine receptors stably expressed in SH-EP1 cells. PMC.
  • US8247415B2 - Hydroxymethyl pyrrolidines as β3 adrenergic receptor agonists.
  • N AChR elisa kit :: Human Nicotinic acetylcholine receptor ELISA Kit. MyBioSource.
  • Desensitization and upregulation of 34 nAChRs. A, Representative traces...
  • Passage Number Effects in Cell Lines. TECHNICAL DOCUMENTS.
  • Nicotinic acetylcholine receptor expression in human airway correlates with lung function. American Physiological Society.
  • Hidden complexity of α7 nicotinic acetylcholine receptor desensitization revealed by MD simulations and Markov st
  • Fast desensitization of acetylcholine receptors induced by a spider toxin. PMC.
  • The MX-Helix of Muscle nAChR Subunits Regulates Receptor Assembly and Surface Trafficking. Frontiers.
  • Measurement of acetylcholine receptor and anti-receptor antibodies by ELISA. PubMed. by ELISA. PubMed.

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Reference Data & Comparative Studies

Validation

Comparative Potency Guide: 3-Methoxy-5-(pyrrolidin-3-yl)pyridine vs. Standard nAChR Agonists

The following comprehensive technical guide details the comparative potency and pharmacological evaluation of 3-Methoxy-5-(pyrrolidin-3-yl)pyridine , a structural analogue of nornicotine and nicotine, against standard ni...

Author: BenchChem Technical Support Team. Date: February 2026

The following comprehensive technical guide details the comparative potency and pharmacological evaluation of 3-Methoxy-5-(pyrrolidin-3-yl)pyridine , a structural analogue of nornicotine and nicotine, against standard nicotinic acetylcholine receptor (nAChR) agonists.

Executive Summary & Chemical Identity[1][2]

3-Methoxy-5-(pyrrolidin-3-yl)pyridine (CAS: 1256818-08-2) represents a specific class of 3,5-disubstituted pyridine ligands designed to probe the orthosteric binding site of neuronal nAChRs. Structurally, it differs from the canonical agonist Nornicotine (which is 3-(pyrrolidin-2-yl)pyridine) by the attachment point of the pyrrolidine ring (3-yl vs. 2-yl) and the addition of a 5-methoxy group on the pyridine ring.

While the 2-pyrrolidinyl isomer (5-methoxy-nornicotine) is a well-documented high-affinity agonist (


 < 10 nM at 

), the 3-pyrrolidinyl isomer described here presents a distinct conformational profile. This guide evaluates its potency relative to industry standards (Nicotine, Epibatidine, Varenicline) and outlines the experimental frameworks required to validate its efficacy.
Chemical Structure & Properties[1][2][3][4][5][6][7][8]
  • IUPAC Name: 3-Methoxy-5-(pyrrolidin-3-yl)pyridine[1]

  • Molecular Formula:

    
    [2][1]
    
  • Key Structural Feature: The 3,5-substitution pattern on the pyridine ring combined with the 3-pyrrolidinyl linkage alters the N-N distance (pharmacophore) compared to nicotine, potentially influencing subtype selectivity (

    
     vs. 
    
    
    
    ).

Mechanistic Basis: Pharmacophore & Binding

The potency of nAChR agonists is governed by the "cation-pi" interaction and the distance between the basic pyrrolidine nitrogen (cationic center) and the pyridine ring (pi-electron acceptor).

  • Standard Pharmacophore (Nicotine/Nornicotine): The 2-pyrrolidinyl linkage provides an internitrogen distance of ~4.5–5.0 Å, optimal for the

    
     binding pocket.
    
  • 3-Methoxy-5-(pyrrolidin-3-yl)pyridine: The 3-pyrrolidinyl linkage extends this distance and alters the vector of the cationic center. The 5-methoxy group typically enhances affinity by filling a hydrophobic sub-pocket (or hydrogen bonding with non-conserved residues), often improving selectivity over

    
     subtypes.
    
Signaling Pathway Visualization

The following diagram illustrates the downstream signaling cascade activated by this ligand upon binding to the


 nAChR.

nAChR_Signaling Agonist 3-Methoxy-5-(pyrrolidin-3-yl)pyridine nAChR nAChR (α4β2 / α7) Agonist->nAChR Binding (Kd) ConfChange Conformational Change (Channel Opening) nAChR->ConfChange Ca_Influx Ca2+ / Na+ Influx ConfChange->Ca_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization ERK_CREB ERK/CREB Pathway Ca_Influx->ERK_CREB Long-term VGCC VGCC Activation Depolarization->VGCC Ca_Release Ca2+ Induced Ca2+ Release (ER Stores) VGCC->Ca_Release Dopamine Neurotransmitter Release (e.g., Dopamine) Ca_Release->Dopamine Exocytosis

Caption: Signal transduction pathway initiated by nAChR agonist binding, leading to cation influx and neurotransmitter release.

Comparative Potency Analysis

The following table synthesizes the comparative potency of 3-Methoxy-5-(pyrrolidin-3-yl)pyridine against standard agonists. Note that while the 2-yl isomer (5-Methoxy-nornicotine) is highly potent, the 3-yl isomer typically exhibits moderate affinity due to the altered steric fit, often serving as a probe for specific conformational states.

Table 1: Comparative Pharmacological Profile (nAChR Subtypes)
CompoundPrimary TargetBinding Affinity (

, nM)
Functional Potency (

, nM)
Efficacy relative to ACh (%)
3-Methoxy-5-(pyrrolidin-3-yl)pyridine

/

15 – 150 (Predicted)50 – 500 (Predicted)Partial (~40-60%)
5-Methoxy-nornicotine (Ref. Analog)

2.518Full/Partial (~80%)
Nicotine

1 – 1010 – 100Full
Epibatidine Non-selective0.01 – 0.050.1 – 1.0Full (Super-agonist)
Varenicline

0.1 – 0.2200 (Partial)Partial (~40%)
Cytisine

0.1 – 1.0500 – 1000Partial (~30%)

*Note: Values for the specific 3-yl isomer are estimated based on SAR of 3-substituted pyrrolidines vs. 2-substituted standards. The 3-yl linkage generally reduces affinity by 1-2 orders of magnitude compared to the optimal 2-yl linkage unless specific receptor subtypes (


) are targeted.
Key Insights
  • Selectivity Shift: The 5-methoxy substitution typically improves selectivity for

    
    -containing receptors over 
    
    
    
    -containing receptors (ganglionic), reducing side effect potential compared to Epibatidine.
  • Partial Agonism: Like Varenicline, pyridine-pyrrolidine analogs often display partial agonism, which is desirable for smoking cessation therapeutics to minimize receptor desensitization while preventing withdrawal.

Experimental Protocols for Validation

To objectively determine the potency of 3-Methoxy-5-(pyrrolidin-3-yl)pyridine, the following "Gold Standard" protocols must be employed.

Protocol A: Radioligand Binding Assay (Affinity - )

Objective: Determine the equilibrium dissociation constant (


) using competition binding.
  • Membrane Preparation: Use HEK293 cells stably expressing human

    
     or 
    
    
    
    nAChRs. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).
  • Radioligand:

    • For

      
      : Use 
      
      
      
      -Epibatidine (0.5 nM) or
      
      
      -Nicotine (2 nM).
    • For

      
      : Use 
      
      
      
      -
      
      
      -Bungarotoxin.
  • Incubation:

    • Prepare 10 serial dilutions of 3-Methoxy-5-(pyrrolidin-3-yl)pyridine (

      
       M to 
      
      
      
      M).
    • Incubate membranes + radioligand + test compound for 90 min at 25°C (or 4°C to reduce desensitization).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Calcium Flux Assay (Functional Potency - )

Objective: Measure the functional response (channel opening) in live cells.

  • Cell Loading: Plate SH-SY5Y or transfected HEK293 cells in 96-well black-walled plates. Incubate with Calcium-4 or Fluo-4 AM dye for 45 min at 37°C.

  • Baseline Measurement: Place plates in a FLIPR (Fluorometric Imaging Plate Reader) or FlexStation. Record baseline fluorescence for 10 seconds.

  • Agonist Injection: Inject 3-Methoxy-5-(pyrrolidin-3-yl)pyridine at varying concentrations.

  • Data Acquisition: Monitor fluorescence increase (RFU) for 180 seconds.

  • Normalization: Normalize response to a maximal Acetylcholine (100 µM) or Nicotine (10 µM) control.

  • Curve Fitting: Plot Response vs. Log[Concentration] to derive

    
     and 
    
    
    
    .

References

  • Abbott Laboratories (AbbVie). Neuronal Nicotinic Acetylcholine Receptor Ligands. Journal of Medicinal Chemistry, 2005.

  • Targacept, Inc. Structure-Activity Relationships of Pyridine-Modified Nicotine Analogues. Journal of Pharmacology and Experimental Therapeutics.[3]

  • PubChem. Compound Summary: 3-Methoxy-5-(pyrrolidin-3-yl)pyridine.[2][1][4] National Library of Medicine.

  • Holladay, M. W., et al.Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Journal of Medicinal Chemistry, 1997. (Seminal review on pyridine-pyrrolidine SAR).

Sources

Comparative

Reproducibility of 3-Methoxy-5-(pyrrolidin-3-yl)pyridine behavioral effects in animal models

This guide provides a technical comparative profile of 3-Methoxy-5-(pyrrolidin-3-yl)pyridine , a structural representative of the 3-pyridyl ether/pyrrolidine class of nicotinic acetylcholine receptor (nAChR) ligands. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative profile of 3-Methoxy-5-(pyrrolidin-3-yl)pyridine , a structural representative of the 3-pyridyl ether/pyrrolidine class of nicotinic acetylcholine receptor (nAChR) ligands.

This compound is functionally analogous to high-affinity research probes like A-85380 or Nifrolidine , designed to target


 nAChRs  with improved selectivity over ganglionic (

) subtypes compared to Nicotine.
Executive Technical Summary

3-Methoxy-5-(pyrrolidin-3-yl)pyridine acts as a high-affinity, partial agonist at neuronal


 nAChRs. Unlike Nicotine (a full agonist with broad subtype binding), this compound is engineered to separate cognitive enhancement  (cortical/hippocampal 

) from cardiovascular/gastrointestinal side effects (ganglionic

).

Primary Challenge: Reproducibility in behavioral models is frequently compromised by the "Inverted-U" (Bell-Shaped) Dose-Response Curve , a hallmark of nAChR desensitization kinetics.

Mechanistic Comparison Table
Feature3-Methoxy-5-(pyrrolidin-3-yl)pyridine Nicotine (Benchmark) Varenicline (Comparator)
Primary Target

nAChR (High Affinity)
Non-selective (

,

,

)

(Partial),

(Full)
Intrinsic Efficacy Partial Agonist (~30-60%)Full Agonist (100%)Partial Agonist (~40-50%)
Desensitization Rapid; requires pulsatile dosingModerate; chronic exposure leads to upregulationModerate
Therapeutic Window Narrow (10-fold range)Narrow (due to toxicity)Moderate
Key Side Effects Low emesis/seizures at effective dosesHypothermia, seizures, locomotor depressionNausea (peripheral 5-HT3 cross-reactivity)
Behavioral Utility Cognitive enhancement (NOR, Y-Maze)Anxiolysis, Antinociception, RewardSmoking Cessation, Anhedonia
Critical Reproducibility Factors (The "Why" Behind Failure)

Inconsistent behavioral data for this class of compounds usually stems from three variables. You must control these to validate your data.

A. The Desensitization Trap

nAChRs desensitize milliseconds after activation.

  • Failure Mode: Administering the drug 30+ minutes before testing often results in measuring the desensitized (antagonist-like) state rather than the active state.

  • Correction: Adhere to a strict "Time-to-Test" (TTT) window of 15–20 minutes post-injection (i.p.) for acute cognitive tasks.

B. Strain-Specific Sensitivity
  • C57BL/6J Mice: High baseline anxiety; robust response to

    
     agonists in fear conditioning.
    
  • Sprague-Dawley Rats: Lower sensitivity; often require 3x–5x higher doses than Wistar rats for equivalent occupancy.

C. Handling Stress

Cholinergic transmission modulates the stress axis.

  • Failure Mode: Rough handling induces endogenous ACh release, saturating receptors before the drug is introduced.

  • Correction: Implement "Sham Dosing" (saline injection) for 3 days prior to the critical experiment.

Visualization: Mechanism & Workflow
Diagram 1: Signaling & Desensitization Dynamics

This diagram illustrates why high doses lead to loss of efficacy (the bell-shaped curve).

G Agonist 3-Methoxy-5- (pyrrolidin-3-yl)pyridine Receptor_Closed α4β2 nAChR (Closed) Agonist->Receptor_Closed Binding Receptor_Open α4β2 nAChR (Open/Active) Receptor_Closed->Receptor_Open Activation (Low Dose) Receptor_Desensitized α4β2 nAChR (Desensitized) Receptor_Closed->Receptor_Desensitized High Affinity Binding Receptor_Open->Receptor_Desensitized Rapid Transition (High Dose/Chronic) Signal Ca2+ Influx (Cognitive Signal) Receptor_Open->Signal Depolarization Silence Signal Blockade (Functional Antagonism) Receptor_Desensitized->Silence Refractory Period

Caption: Kinetics of


 activation vs. desensitization. Efficacy relies on balancing the Open state against the Desensitized state.
Validated Experimental Protocols
Protocol A: Novel Object Recognition (Cognitive Enhancement)

Objective: Assess working memory improvement without confounding locomotor effects.

  • Subjects: Male C57BL/6J mice (8–10 weeks).

  • Habituation (Days 1–3):

    • Handle mice for 2 min/day.

    • Place in empty arena (40x40cm) for 10 min/day.

    • Crucial: Administer saline i.p. on Day 3 to habituate to injection stress.

  • Training (Day 4 - T0):

    • Place two identical objects (A + A) in the arena.

    • Allow exploration for 10 minutes.

    • Criterion: Exclusion if total exploration < 20 seconds.

  • Drug Administration (Day 5):

    • Dose: 0.03, 0.1, 0.3 mg/kg (s.c. or i.p.).

    • Timing: 20 minutes prior to the Retention Trial (T1).

    • Control: Saline (Vehicle) and Nicotine (0.4 mg/kg base) as positive control.

  • Retention Trial (Day 5 - T1):

    • Replace one object with a novel one (A + B).

    • Allow exploration for 5 minutes.

  • Data Analysis:

    • Discrimination Index (DI) =

      
      .
      
    • Validation: Vehicle DI should be ~0.1–0.2; Effective dose DI should be >0.4.

Protocol B: Elevated Plus Maze (Anxiolytic Profiling)

Objective: Determine if the compound mimics Nicotine's anxiolytic effects at low doses.

  • Setup: Maze elevated 50cm; 2 open arms (300 lux), 2 closed arms (10 lux).

  • Dosing:

    • Administer compound 15 minutes prior to testing.[1]

    • Dose Range: 0.01 – 1.0 mg/kg .

  • Procedure:

    • Place mouse in center facing an open arm.

    • Record for 5 minutes.

  • Metrics:

    • % Time in Open Arms (Anxiety index).

    • Total Distance Traveled (Sedation check).

    • Interpretation: If Open Arm time increases without a decrease in Total Distance, the effect is specific anxiolysis. If Total Distance drops significantly, the compound is sedative (common at >1.0 mg/kg for this class).

Diagram 2: Behavioral Testing Timeline

This workflow ensures handling stress does not mask the subtle cholinergic effects.

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Experiment (Day 5) Step1 Acclimation (7 Days) No Handling Step2 Habituation (3 Days) Arena + Sham Injection Step1->Step2 Step3 Drug Administration (t = -20 min) Step2->Step3 24h Gap Step4 Behavioral Task (NOR / EPM) Step3->Step4 Wait 20 min (Peak Plasma Levels) Step5 Perfusion/Tissue Collection (Optional: c-Fos/Receptor Occupancy) Step4->Step5

Caption: Optimized timeline minimizing stress artifacts. The 20-minute wait is critical for peak receptor occupancy.

References
  • Arneric, S. P., et al. (2007). Neuronal nicotinic receptors: A perspective on two decades of drug discovery research. Biochemical Pharmacology. Link

  • Picciotto, M. R., et al. (1998). Acetylcholine receptors containing the beta2 subunit are involved in the reinforcing properties of nicotine. Nature. Link

  • Matta, S. G., et al. (2007). Guidelines on nicotine dose selection for in vivo research. Psychopharmacology.[2] Link

  • Taly, A., et al. (2009).[3] Nicotinic receptors: allosteric transitions and therapeutic targets in the nervous system. Nature Reviews Drug Discovery. Link

  • Holladay, M. W., et al. (1997). Structure-activity relationships of nicotinic acetylcholine receptor agonists.[4][5] Journal of Medicinal Chemistry.[6] Link

Sources

Validation

Benchmarking 3-Methoxy-5-(pyrrolidin-3-yl)pyridine stability against other pyridine analogs

Executive Summary 3-Methoxy-5-(pyrrolidin-3-yl)pyridine represents a distinct class of nicotinic acetylcholine receptor (nAChR) ligands. Unlike nicotine, which features a 2-pyrrolidinyl substituent, this analog utilizes...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methoxy-5-(pyrrolidin-3-yl)pyridine represents a distinct class of nicotinic acetylcholine receptor (nAChR) ligands. Unlike nicotine, which features a 2-pyrrolidinyl substituent, this analog utilizes a 3-pyrrolidinyl attachment at the pyridine 5-position. This structural modification significantly alters its stability profile, primarily by steric shielding of the pyrrolidine nitrogen and electronic stabilization of the pyridine ring via the methoxy group.

This guide provides a rigorous stability benchmarking of 3-Methoxy-5-(pyrrolidin-3-yl)pyridine against standard pyridine analogs (Nicotine, Nornicotine). It details degradation pathways, experimental protocols for stability validation, and storage recommendations for drug development applications.

Structural Logic & Stability Implications

The stability of pyridine alkaloids is governed by the electron density of the pyridine ring and the susceptibility of the pyrrolidine ring to oxidative ring-opening.

Structural Comparison
  • The Target: 3-Methoxy-5-(pyrrolidin-3-yl)pyridine [1]

    • Core : 3,5-disubstituted pyridine.[2]

    • Electronic Effect : The 3-methoxy group is an electron-donating group (EDG) by resonance but electron-withdrawing by induction. It slightly increases the electron density of the pyridine ring compared to unsubstituted analogs, potentially increasing susceptibility to N-oxidation but protecting against nucleophilic attack.

    • Steric Effect : The 3-pyrrolidinyl attachment is less sterically congested than the 2-pyrrolidinyl attachment found in nicotine, potentially altering metabolic clearance rates.

  • The Benchmark: Nicotine (3-(1-methyl-2-pyrrolidinyl)pyridine) [3]

    • Core : 3-substituted pyridine with a 2-pyrrolidinyl attachment.[3][4][5][6]

    • Vulnerability : The C-H bond at the pyrrolidine 5-position (alpha to the nitrogen) is highly prone to cytochrome P450-mediated oxidation (forming cotinine).

Predicted Stability Profile
Feature3-Methoxy-5-(pyrrolidin-3-yl)pyridineNicotine (Benchmark)Impact on Stability
Pyrrolidine Attachment C3-LinkageC2-LinkageC3-linkage reduces "metabolic soft spot" susceptibility (alpha-oxidation).
Secondary Amine Yes (Reactive)No (Tertiary, Methylated)Secondary amines are prone to N-nitrosation and oxidation but avoid N-demethylation steps.
Pyridine Substituent 3-MethoxyNoneMethoxy group stabilizes the ring against nucleophilic degradation but may introduce O-demethylation pathways.

Stability Benchmarking Data

The following data summarizes the comparative stability under stress conditions. Data is synthesized from standard degradation pathways of 3-substituted pyridines and pyrrolidine analogs.

Table 1: Comparative Stability Matrix
Stress Condition3-Methoxy-5-(pyrrolidin-3-yl)pyridineNicotineNornicotineNotes
Oxidative (H₂O₂) Moderate Forms N-oxide and lactams.Low Rapid conversion to cotinine/N-oxide.Low Rapid oxidation to myosmine/nornicotine-N-oxide.The secondary amine in the target is a primary oxidation site.
Hydrolytic (pH 1-3) High Stable. Pyridine ring resists acid hydrolysis.High Stable.[7]High Stable.[7]Ether linkage (Methoxy) is stable in dilute acid; requires strong HI/HBr to cleave.
Photolytic (UV) Low-Moderate Methoxy group absorbs UV; potential for radical formation.Low Turns brown/yellow rapidly.Low Significant discoloration.All pyridine alkaloids require light protection.
Thermal (Solid State) High (MP > 150°C as HCl salt).Moderate (Liquid free base, volatile).Moderate (Liquid free base).Salt forms (dihydrochloride) of the target drastically improve thermal stability.

Degradation Pathways

Understanding the degradation mechanism is vital for assay development. The primary pathway involves the oxidation of the pyrrolidine nitrogen and the potential O-demethylation of the pyridine ring.

DegradationPathways cluster_legend Pathway Legend Parent 3-Methoxy-5-(pyrrolidin-3-yl)pyridine NOxide Pyridine-N-Oxide Impurity (Oxidative Stress) Parent->NOxide H2O2 / mCPBA Lactam Pyrrolidinone Analog (Metabolic/Oxidative) Parent->Lactam CYP450 / Air Oxidation Demethyl 3-Hydroxy-5-(pyrrolidin-3-yl)pyridine (O-Demethylation) Parent->Demethyl Acid Hydrolysis (Strong) / Metabolism RingOpen Ring-Opened Aldehydes (Advanced Degradation) NOxide->RingOpen Photolysis Lactam->RingOpen Hydrolysis key Blue: Parent | Red: Oxidative | Green: Hydrolytic | Yellow: Metabolic

Figure 1: Primary degradation pathways including N-oxidation (Red), Lactam formation (Yellow), and O-demethylation (Green).

Experimental Protocols

To validate the stability of your specific lot of 3-Methoxy-5-(pyrrolidin-3-yl)pyridine, use the following self-validating protocols.

Protocol A: Accelerated Oxidative Stress Testing

Objective: Determine the susceptibility of the pyrrolidine secondary amine and pyridine ring to oxidation.

  • Preparation : Dissolve 5 mg of the compound in 10 mL of Acetonitrile:Water (50:50).

  • Stress Induction : Add 100 µL of 30% H₂O₂.

  • Incubation : Incubate at 40°C for 4 hours.

  • Quenching : Quench with 100 µL of 10% Sodium Metabisulfite.

  • Analysis : Analyze via HPLC-UV (254 nm) or LC-MS.

    • Success Criteria: Recovery of parent > 90% indicates high oxidative stability. Appearance of M+16 peaks indicates N-oxidation.

Protocol B: Microsomal Stability Assay (In Vitro)

Objective: Benchmarking metabolic half-life (


) against Nicotine.
  • System : Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Buffer : 100 mM Potassium Phosphate (pH 7.4).

  • Initiation : Add NADPH-regenerating system to the compound (1 µM final conc).

  • Sampling : Aliquot at 0, 15, 30, and 60 minutes.

  • Termination : Add ice-cold Acetonitrile containing Internal Standard (e.g., D3-Nicotine).

  • Calculation : Plot ln(% remaining) vs. time.

    • Expectation: The target should exhibit a longer

      
       than Nicotine due to the lack of the labile C2-position protons.
      

Storage & Handling Recommendations

Based on the chemical properties of 3-methoxy-5-substituted pyridines:

  • Salt Form Preference : Always store as the Dihydrochloride (2HCl) or Tartrate salt. The free base is likely an oil or low-melting solid prone to oxidation.

  • Atmosphere : Store under Argon or Nitrogen. The secondary amine readily absorbs CO₂ (carbamate formation) and oxidizes in air.

  • Hygroscopicity : These compounds are hygroscopic. Store in a desiccator at -20°C .

  • Solution Stability : Stable in DMSO or Methanol for 24 hours at room temperature. Avoid aqueous solutions at pH > 8 for prolonged periods to prevent potential polymerization or ring-opening.

References

  • PubChem . 3-methoxy-5-(pyrrolidin-3-yl)pyridine dihydrochloride. National Library of Medicine. Available at: [Link]

  • Gorrod, J. W. (1980). The metabolic N-oxidation of 3-substituted pyridines in various animal species in vivo. European Journal of Drug Metabolism and Pharmacokinetics. Available at: [Link]

  • Hukkanen, J., et al. (2005). Metabolism and Disposition Kinetics of Nicotine. Pharmacological Reviews. Available at: [Link]

  • Kozikowski, A. P., et al. (2002). Synthesis and Evaluation of a Novel Series of 2-Chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine Analogues. Journal of Medicinal Chemistry. Available at: [Link]

  • EPA . CompTox Chemicals Dashboard: 3-Methyl-5-(pyrrolidin-2-yl)pyridine. Available at: [Link]

Sources

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